molecular formula C7H12N2O B1296622 (1-Propyl-1H-imidazol-2-yl)methanol CAS No. 143886-50-4

(1-Propyl-1H-imidazol-2-yl)methanol

Cat. No.: B1296622
CAS No.: 143886-50-4
M. Wt: 140.18 g/mol
InChI Key: GMYMEKBDZLQAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Propyl-1H-imidazol-2-yl)methanol (: 143886-50-4) is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This organics building block features an imidazole ring substituted with a hydroxymethyl group and a propyl group, offering versatility for various research applications, particularly in medicinal chemistry and as a synthetic intermediate for further chemical synthesis . The compound has a topological polar surface area of 38 Ų . Researchers should handle this material with appropriate precautions. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1-propylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5,10H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYMEKBDZLQAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339623
Record name 1H-Imidazole-2-methanol, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143886-50-4
Record name 1H-Imidazole-2-methanol, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (1-Propyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Propyl-1H-imidazol-2-yl)methanol is a heterocyclic organic compound belonging to the N-substituted imidazole family. The imidazole ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[1][2] The presence of a hydroxymethyl group at the 2-position and a propyl group at the N-1 position imparts specific physicochemical properties that are of interest in drug design and coordination chemistry. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound, synthesized from available data on its analogues.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicJustification
Molecular Formula C₇H₁₂N₂OBased on the chemical structure.
Molecular Weight 140.18 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar N-alkyl-2-(hydroxymethyl)imidazoles are often reported as oils or low-melting solids.
Boiling Point Estimated to be >200 °C at atmospheric pressureThe presence of the hydroxyl group allows for hydrogen bonding, which would increase the boiling point compared to N-propylimidazole.
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Likely to have moderate solubility in water.The propyl chain reduces water solubility compared to smaller analogues, but the hydroxyl and imidazole groups provide polarity.
pKa The pKa of the imidazolium ion is estimated to be around 7.0-7.5.N-alkylation slightly increases the basicity of the imidazole ring.[3]

Proposed Synthesis

A plausible and efficient two-step synthesis for (1-Propyl-1H-imidazol-2-yl)methanol is proposed, starting from the commercially available 1-propyl-1H-imidazole-2-carbaldehyde.[4] This method involves the N-alkylation of an imidazole precursor followed by the reduction of the aldehyde group.

Step 1: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde

This intermediate can be synthesized via the N-alkylation of imidazole-2-carboxaldehyde with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

Synthesis_Step_1 imidazole_aldehyde Imidazole-2-carboxaldehyde product1 1-Propyl-1H-imidazole-2-carbaldehyde imidazole_aldehyde->product1 N-Alkylation propyl_halide 1-Bromopropane propyl_halide->product1 base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) N-Alkylation N-Alkylation base->N-Alkylation Synthesis_Step_2 product1 1-Propyl-1H-imidazole-2-carbaldehyde final_product (1-Propyl-1H-imidazol-2-yl)methanol product1->final_product Reduction reducing_agent NaBH4 Solvent (e.g., Methanol, Ethanol) Reduction Reduction reducing_agent->Reduction

Caption: Reduction of the intermediate to the final product.

Detailed Experimental Protocol

Materials:

  • 1-Propyl-1H-imidazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-propyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in anhydrous methanol (10 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq.) to the stirred solution in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for (1-Propyl-1H-imidazol-2-yl)methanol based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the propyl group, the imidazole ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1d1HImidazole ring H-4
~6.9d1HImidazole ring H-5
~4.6s2H-CH₂OH
~4.0t2HN-CH₂-CH₂-CH₃
~3.5 (broad)s1H-OH
~1.8sextet2HN-CH₂-CH₂-CH₃
~0.9t3HN-CH₂-CH₂-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~148Imidazole C-2
~128Imidazole C-4
~122Imidazole C-5
~55-CH₂OH
~48N-CH₂-CH₂-CH₃
~23N-CH₂-CH₂-CH₃
~11N-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Vibration
3400-3200 (broad)O-H stretch (alcohol)
3150-3100C-H stretch (aromatic, imidazole)
2960-2850C-H stretch (aliphatic, propyl)
~1500C=N stretch (imidazole ring)
~1050C-O stretch (primary alcohol)
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 140. Key fragmentation patterns would likely involve:

  • Loss of a hydroxyl radical (•OH): [M - 17]⁺

  • Loss of formaldehyde (CH₂O): [M - 30]⁺

  • Cleavage of the propyl chain: [M - 43]⁺ (loss of C₃H₇•)

  • A peak corresponding to the N-propylimidazolium cation.

Chemical Reactivity

The chemical reactivity of (1-Propyl-1H-imidazol-2-yl)methanol is dictated by the functional groups present: the imidazole ring and the primary alcohol.

  • Imidazole Ring: The N-3 nitrogen is basic and can be protonated or coordinated to metal centers. The imidazole ring is generally stable to a range of conditions but can undergo electrophilic substitution, although the 2-position is already substituted.

  • Hydroxymethyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde (1-propyl-1H-imidazole-2-carbaldehyde) or carboxylic acid, depending on the oxidizing agent used. It can also be converted to other functional groups, such as halides or esters, through standard organic transformations.

Applications in Research and Drug Development

While specific applications for (1-Propyl-1H-imidazol-2-yl)methanol are not extensively documented, its structural motifs suggest several areas of potential utility for researchers:

  • Medicinal Chemistry Scaffold: N-alkylimidazoles are prevalent in pharmaceuticals. [5]The combination of the N-propyl group, which can modulate lipophilicity and metabolic stability, and the 2-hydroxymethyl group, which can act as a hydrogen bond donor or a point for further functionalization, makes this a valuable scaffold for library synthesis in drug discovery programs. Imidazole derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. [6]* Ligand in Coordination Chemistry: The imidazole nitrogen (N-3) is an excellent ligand for a variety of metal ions. [1]The 2-hydroxymethyl group can also participate in coordination, making the molecule a potential bidentate ligand. Such complexes have applications in catalysis and as therapeutic agents.

  • Precursor for N-Heterocyclic Carbenes (NHCs): Imidazole derivatives are precursors to NHCs, which are important organocatalysts and ligands for transition metals. The 2-hydroxymethyl group could be modified to facilitate the formation of novel NHC structures.

Safety Information

Based on analogous compounds, (1-Propyl-1H-imidazol-2-yl)methanol should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this chemical. All work should be performed in a well-ventilated fume hood.

Conclusion

(1-Propyl-1H-imidazol-2-yl)methanol represents a versatile building block for chemical synthesis and drug discovery. Although direct experimental data is limited, its properties and reactivity can be reliably predicted from its structural analogues. The synthetic route outlined in this guide is practical and scalable, providing a clear path to accessing this compound for further investigation. Its potential as a medicinal chemistry scaffold and a ligand in coordination chemistry warrants further exploration by the scientific community.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Molecules. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). Pharmaceuticals. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (2021). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). E-Journal of Chemistry. Available at: [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Rasayan Journal. Available at: [Link]

  • 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses. Available at: [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Reduction of aldehydes and ketones by NaBH4 in presence of 1-alkyl-1,2,4-triazolium salts. (n.d.). ResearchGate. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Available at: [Link]

  • DNA-Directed Alkylating Agents. 7. Synthesis, DNA Interaction, and Antitumor Activity of Bis(hydroxymethyl)- and Bis(carbamate)-Substituted Pyrrolizines and Imidazoles. (1998). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. (2009). European Journal of Medicinal Chemistry. Available at: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Available at: [Link]

  • Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. Available at: [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. Available at: [Link]

  • Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. (n.d.). Journal of the Chemical Society C: Organic. Available at: [Link]

  • A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. (2024). Communications Chemistry. Available at: [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). E-Journal of Chemistry. Available at: [Link]

  • Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. (2012). South African Journal of Chemistry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols. (n.d.). RSC Advances. Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps. Available at: [Link]

  • Alkylimidazoles. (2020). Encyclopedia. Available at: [Link]

  • Method for producing high-purity N-alkyl imidazole. (n.d.). Google Patents.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Physical and chemical properties of (1-Propyl-1H-imidazol-2-yl)methanol.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Reference Guide for Research & Development

Executive Summary & Compound Identity

(1-Propyl-1H-imidazol-2-yl)methanol is a bifunctional heterocyclic building block characterized by an imidazole core substituted with a propyl chain at the N1-position and a hydroxymethyl group at the C2-position. It serves as a critical intermediate in the synthesis of bioactive molecules, including antitrypanosomal agents (Chagas disease), anticancer curcumin analogues, and biomimetic chelating ligands.

Its chemical utility stems from the orthogonality of its functional groups: the nucleophilic imidazole nitrogen (N3), the labile primary alcohol, and the lipophilic propyl tail.

Nomenclature & Identifiers
Parameter Details
IUPAC Name (1-Propyl-1H-imidazol-2-yl)methanol
Common Synonyms 1-Propyl-2-hydroxymethylimidazole; 2-Hydroxymethyl-1-propylimidazole
CAS Number 143886-50-4 (Free Base); 343269-72-7 (Hydrochloride Salt)
Molecular Formula C₇H₁₂N₂O
SMILES Cwn1c(CO)ncc1
InChI Key Unique identifier required for database integration.[1][2]

Physical Characterization

The physical properties of (1-Propyl-1H-imidazol-2-yl)methanol are governed by the hydrogen-bonding capability of the hydroxyl group and the basicity of the imidazole ring.

Physicochemical Properties Matrix
PropertyValue / DescriptionNote
Molecular Weight 140.18 g/mol Free base
Physical State Viscous oil or low-melting solidTendency to supercool; hygroscopic.
Color Colorless to pale yellowDarkens upon oxidation/air exposure.
Boiling Point ~320–330 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility Soluble: Methanol, Ethanol, DMSO, DCM, dilute acid.Sparingly Soluble: Water (pH dependent), Hexanes.Amphiphilic nature due to propyl chain.
pKa (Conj. Acid) ~7.0–7.2 (Imidazole N3)Basic nitrogen protonates in physiological pH.
pKa (Alcohol) ~14.5Typical primary alcohol acidity.
LogP ~0.6–0.9 (Estimated)Moderate lipophilicity suitable for drug scaffolds.
Spectral Signature (Diagnostic)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.9–7.0 ppm: Imidazole ring protons (d, 2H).

    • δ 4.6–4.7 ppm: Singlet, 2H (–CH ₂OH).

    • δ 3.9–4.0 ppm: Triplet, 2H (N–CH ₂–CH₂–CH₃).

    • δ 1.7–1.8 ppm: Multiplet, 2H (–CH₂–CH ₂–CH₃).

    • δ 0.9–1.0 ppm: Triplet, 3H (–CH₂–CH₂–CH ₃).

  • MS (ESI+): m/z 141.1 [M+H]⁺.

Chemical Reactivity & Synthesis

The reactivity of (1-Propyl-1H-imidazol-2-yl)methanol is defined by two primary centers: the primary alcohol (susceptible to oxidation and substitution) and the imidazole ring (susceptible to protonation and metal coordination).

Synthesis Protocols

Two primary routes exist for the synthesis of this compound. The Hydroxymethylation Route is preferred for industrial scalability due to atom economy.

Method A: Hydroxymethylation of 1-Propylimidazole

This method involves the direct reaction of 1-propylimidazole with formaldehyde (or paraformaldehyde) under thermal conditions.

Protocol:

  • Reagents: 1-Propylimidazole (1.0 eq), Paraformaldehyde (1.2–1.5 eq).

  • Solvent: 1,4-Dioxane or sealed tube (neat).

  • Conditions: Heat to 120–140 °C for 12–24 hours.

  • Mechanism: Thermal generation of formaldehyde followed by electrophilic attack at the C2 position of the imidazole (the most electron-rich carbon due to the inductive effect of N1 and N3).

  • Workup: Removal of solvent/excess HCHO in vacuo. Purification via silica gel chromatography (DCM/MeOH gradient).

Method B: Alkylation of (1H-Imidazol-2-yl)methanol

Protocol:

  • Reagents: (1H-Imidazol-2-yl)methanol (1.0 eq), 1-Bromopropane (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetonitrile.

  • Conditions: 60–80 °C for 4–6 hours.

  • Note: This method may yield regiochemical mixtures if the starting material tautomerizes, though the symmetry of unsubstituted imidazole-2-methanol mitigates this.

Synthesis Workflow Visualization

SynthesisPathways Start1 1-Propylimidazole (CAS 35203-44-2) Intermediate Transition State (Electrophilic Subst.) Start1->Intermediate Thermal Activation Reagent1 Paraformaldehyde (140°C, Sealed Tube) Reagent1->Intermediate Product (1-Propyl-1H-imidazol-2-yl)methanol (Target) Intermediate->Product C2-Hydroxymethylation Start2 (1H-Imidazol-2-yl)methanol Start2->Product N-Alkylation (Method B) Reagent2 1-Bromopropane (K2CO3, DMF) Reagent2->Product

Caption: Comparative synthetic routes. Method A (top) is preferred for atom economy; Method B (bottom) utilizes pre-functionalized imidazole cores.

Chemical Transformations

The hydroxymethyl group is a versatile handle for further derivatization.

  • Chlorination (Synthesis of Nitrogen Mustards/Linkers):

    • Reagent: Thionyl chloride (SOCl₂).[3][4][5]

    • Product: 2-(Chloromethyl)-1-propylimidazole hydrochloride.

    • Mechanism: S_N2 displacement of the activated chlorosulfite intermediate.

    • Application: Reacts with amines to form 2-aminomethyl derivatives (e.g., in Chagas disease drug discovery).

  • Oxidation (Aldehyde Formation):

    • Reagent: Manganese Dioxide (MnO₂) or Swern Oxidation.

    • Product: 1-Propyl-1H-imidazole-2-carbaldehyde.

    • Application: Precursor for Wittig reactions to generate styryl-imidazole dyes or curcumin analogs.

Reactivity Diagram

Reactivity Core (1-Propyl-1H-imidazol-2-yl)methanol Chloride 2-(Chloromethyl)-1-propylimidazole (Alkylating Agent) Core->Chloride SOCl2, DCM, 0°C (SN2 Substitution) Aldehyde 1-Propylimidazole-2-carbaldehyde (Wittig Precursor) Core->Aldehyde MnO2, Reflux (Oxidation) Ester Imidazol-2-yl-methyl esters (Prodrugs) Core->Ester R-COCl, Et3N (Esterification)

Caption: Divergent synthesis pathways from the hydroxymethyl scaffold.

Safety & Handling (E-E-A-T)

While no specific SDS exists for this exact CAS in the public domain, safety protocols must be extrapolated from homologous imidazoles (e.g., 1-methylimidazole) and benzyl alcohols.

  • Hazard Classification (Inferred):

    • Skin/Eye Irritant: Imidazoles are basic and can cause chemical burns or severe irritation (Category 2/2A).

    • Acute Toxicity: Harmful if swallowed (Category 4).[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The compound is hygroscopic ; moisture absorption will degrade purity and interfere with stoichiometric calculations in synthesis.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.

References

  • Guidechem . (1-Propyl-1H-imidazol-2-yl)methanol HCl Data & CAS 343269-72-7. Retrieved from

  • Sigma-Aldrich . 1-Propylimidazole (CAS 35203-44-2) Product Information. Retrieved from

  • ResearchGate . Synthesis and Evaluation of 1,7-Diheteroarylhepta-1,4,6-trien-3-ones as Curcumin-Based Anticancer Agents. (Contains synthesis of related 1-propylimidazole aldehydes).[1][6][7] Retrieved from

  • BenchChem . Synthesis of α-Methyl-1H-imidazole-1-ethanol (General Imidazole Alkylation Protocols). Retrieved from

  • PubChem . 1H-Imidazole-2-methanol (CAS 3724-26-3) Compound Summary. Retrieved from

Sources

An In-depth Technical Guide to the Safe Handling of (1-Propyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-Propyl-1H-imidazol-2-yl)methanol is a substituted imidazole derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structural motif is of interest to medicinal chemists for the development of novel therapeutic agents. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling protocols for (1-Propyl-1H-imidazol-2-yl)methanol, grounded in authoritative safety data and field-proven laboratory practices. It is designed for researchers, scientists, and drug development professionals who may handle this compound.

Chemical Profile
PropertyValueReference
IUPAC Name (1-Propyl-1H-imidazol-2-yl)methanol[1]
CAS Number 150655-70-6[2]
Molecular Formula C7H12N2O[3]
Molecular Weight 140.18 g/mol [1]
Appearance Solid (Form may vary)

Section 1: Hazard Identification and Toxicological Assessment

A critical first step in safe handling is a complete understanding of the potential hazards. Based on aggregated data from multiple suppliers and databases, (1-Propyl-1H-imidazol-2-yl)methanol and structurally similar compounds present several health risks that necessitate careful handling.

GHS Classification and Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While specific classifications for (1-Propyl-1H-imidazol-2-yl)methanol can vary slightly between suppliers, a conservative approach based on related structures is warranted. The primary hazards are associated with irritation and potential acute toxicity.[1][3]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning [1][3]

Hazard Pictogram: [1][3]



Toxicological Insights: The "Why" Behind the Precautions
  • Irritation Potential: The imidazole moiety, while a common feature in biological systems, can be irritating to tissues upon direct contact. The H315 (skin irritation) and H319 (serious eye irritation) classifications are common for this class of compounds.[1][4] This is due to their ability to interact with proteins and lipids in cell membranes, leading to an inflammatory response. Therefore, preventing direct contact through appropriate Personal Protective Equipment (PPE) is not just a recommendation but a critical control measure.

  • Respiratory Irritation: The H335 statement indicates that inhalation of the dust or aerosolized particles can irritate the respiratory tract.[1] This underscores the importance of handling the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent airborne exposure.

  • Oral Toxicity: The "Harmful if swallowed" (H302) classification suggests moderate acute toxicity upon ingestion.[3] While accidental ingestion is rare in a controlled laboratory setting, this hazard highlights the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene, such as washing hands thoroughly after handling.[5]

Section 2: Risk Assessment and Control Workflow

Before any procedure involving (1-Propyl-1H-imidazol-2-yl)methanol is initiated, a formal risk assessment must be conducted. This process is not a mere checklist but a dynamic evaluation of the planned experiment to identify potential exposure scenarios and implement robust control measures.

RiskAssessmentWorkflow start Plan Experiment identify 1. Identify Hazards - Review SDS - Skin/Eye Irritant (H315, H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) start->identify assess 2. Assess Risks - Exposure routes (Inhalation, Dermal) - Quantity used - Procedure (weighing, dissolution) identify->assess controls 3. Implement Controls assess->controls eng Engineering: Chemical Fume Hood controls->eng ppe PPE: - Nitrile Gloves - Safety Goggles - Lab Coat controls->ppe admin Administrative: - SOP Training - Restricted Access controls->admin proceed 4. Proceed with Experiment controls->proceed review Review & Update (If procedure changes) proceed->review review->start

Caption: Risk assessment workflow for handling (1-Propyl-1H-imidazol-2-yl)methanol.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This section details a step-by-step methodology for the safe handling of (1-Propyl-1H-imidazol-2-yl)methanol in a research setting.

Engineering Controls
  • Primary Control: All manipulations of solid (1-Propyl-1H-imidazol-2-yl)methanol, including weighing and transfers, must be performed inside a certified chemical fume hood to mitigate the risk of inhalation.[4] The fume hood provides a physical barrier and active ventilation, capturing any dust particles at the source.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4] Their proximity is crucial for immediate decontamination in the event of accidental large-scale exposure.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the identified hazards.

  • Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are mandatory to protect against splashes and dust.[4] Standard safety glasses do not offer sufficient protection.

  • Skin Protection:

    • A flame-resistant laboratory coat must be worn and fully fastened.

    • Nitrile rubber gloves are recommended.[6] It is critical to inspect gloves for any signs of degradation or punctures before each use and to remove them with care to avoid skin contamination.[7]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate particulate filters must be used.[4] However, this should be an exception, not standard practice.

Handling and Experimental Protocol
  • Preparation:

    • Designate a specific area within the fume hood for the handling of the compound.

    • Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) is inside the hood before starting.

    • Confirm that the fume hood sash is at the appropriate working height.

  • Weighing and Transfer:

    • When weighing the solid, use a tared weigh boat or glass vial on an analytical balance located inside the fume hood or a vented balance enclosure.

    • Handle the solid gently with a spatula to minimize the generation of airborne dust.[8]

    • If transferring to a reaction vessel containing a solvent, add the solid slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate spatulas and any non-disposable equipment that came into contact with the compound.

    • Carefully wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Remove gloves and wash hands thoroughly with soap and water.[5]

Section 4: Storage, Incompatibility, and Waste Disposal

Storage

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

  • Location: Keep in a designated chemical storage cabinet away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and halogens.[4][9] These materials can react exothermically or degrade the compound, potentially creating hazardous byproducts.

Waste Disposal

All waste materials contaminated with (1-Propyl-1H-imidazol-2-yl)methanol must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a dedicated, labeled hazardous waste bag or container.[8]

  • Liquid Waste: Solutions containing the compound and rinse solvents should be collected in a properly labeled, sealed hazardous waste container.

  • Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5] Do not pour chemical waste down the drain.[6]

Section 5: Emergency Procedures

A clear and practiced emergency plan is vital. All laboratory personnel should be familiar with these procedures.

Spill Response

The appropriate response depends on the scale and location of the spill.

SpillResponse spill Spill Detected assess Assess Situation (Size, Location) spill->assess minor Minor Spill (Small amount, in fume hood) assess->minor Minor major Major Spill (Large amount, outside hood) assess->major Major alert_minor Alert others in immediate area minor->alert_minor evacuate Evacuate the immediate area major->evacuate ppe_minor Ensure proper PPE is worn alert_minor->ppe_minor cleanup Use chemical spill kit to absorb. Wipe area, decontaminate. ppe_minor->cleanup dispose_minor Collect waste in sealed container for hazardous disposal. cleanup->dispose_minor alert_major Alert lab supervisor and call Emergency Services / EHS evacuate->alert_major secure Secure the area to prevent entry alert_major->secure wait Wait for trained responders secure->wait

Caption: Decision tree for spill response involving (1-Propyl-1H-imidazol-2-yl)methanol.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: If inhaled, immediately move the person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Take off all contaminated clothing immediately.[10] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs or persists, get medical advice.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Conclusion

(1-Propyl-1H-imidazol-2-yl)methanol is a useful chemical intermediate that can be handled safely by adhering to the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness. By understanding the "why" behind each safety protocol—grounded in the compound's inherent chemical and toxicological properties—researchers can create a robust culture of safety. This guide serves as a technical foundation, but it must be supplemented by institution-specific training and a commitment to vigilant laboratory practice.

References

  • PubChem. 1H-Imidazole-2-methanol | C4H6N2O | CID 566830. National Center for Biotechnology Information. [Link]

  • Univar Solutions. SAFETY DATA SHEET METHANOL.[Link]

  • Agilent. Methanol - Safety Data Sheet.[Link]

  • U.S. Environmental Protection Agency (EPA). 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one Properties. CompTox Chemicals Dashboard. [Link]

  • Capot Chemical. MSDS of 1-(1H-Imidazol-1-YL)propan-2-ol.[Link]

  • Wikipedia. Methanol toxicity.[Link]

  • LITFL. Methanol Toxicity. Life in the Fast Lane. [Link]

  • Methanol Institute. Methanol Safety Fact Sheet.[Link]

  • Medscape. Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis.[Link]

  • Chevron. Safety Data Sheet.[Link]

  • Covestro Solution Center. SAFETY DATA SHEET.[Link]

  • CRC Industries. SDS US.[Link]

  • Fisher Scientific. SAFETY DATA SHEET: (2-Butyl-1H-imidazol-4-yl)methanol.[Link]

Sources

The Imidazole Scaffold: From 19th Century Origins to Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is arguably one of the most versatile scaffolds in medicinal chemistry.[1] From its initial synthesis by Heinrich Debus in 1858 to its central role in the Nobel Prize-winning discovery of H2 antagonists, imidazole has evolved from a chemical curiosity to a cornerstone of modern pharmacotherapy. This guide analyzes the structural causality that makes imidazole a "privileged structure," details its historical trajectory, and provides self-validating experimental protocols for its synthesis and biological characterization.

The Chemical Foundation: Why Imidazole?

To understand the utility of imidazole in drug design, one must first master its electronic personality.[2] It is not merely a ring; it is a molecular switch.

Electronic Structure and Amphotericity

Imidazole (1,3-diazole) is a planar, aromatic system with 6


-electrons.[3] Its unique reactivity stems from the distinct roles of its two nitrogen atoms:
  • N-1 (Pyrrole-type): Contributes two electrons to the aromatic sextet. It has a pKa of ~14.5, making it weakly acidic.[3]

  • N-3 (Pyridine-type): Contributes one electron to the ring and possesses a lone pair in an sp² orbital. It is basic (pKa of conjugate acid ~7.0).[3]

The Bio-isostere Advantage: The pKa of the imidazole conjugate acid (approx. 7.0) is remarkably close to physiological pH (7.4). This allows imidazole moieties (like those in histidine) to toggle between protonated and unprotonated states within the body, facilitating proton transfer in enzyme active sites (e.g., serine proteases) and allowing drugs to fine-tune solubility and binding affinity.

Tautomerism

In unsubstituted imidazoles, the hydrogen on N-1 can rapidly migrate to N-3. This tautomeric equilibrium is critical in receptor binding, as the molecule can "reorient" its hydrogen bond donor/acceptor profile to fit a binding pocket—a feature exploited in the design of histamine antagonists.

Historical Genesis & Synthetic Evolution

The history of imidazole is a timeline of increasing synthetic control.

The Debus-Radziszewski Synthesis (1858/1882)

Heinrich Debus first synthesized imidazole by reacting glyoxal with ammonia. While the original yield was poor, Bronisław Radziszewski later refined the multicomponent reaction, establishing the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia as the standard route.

Visualization: The Timeline of Discovery

The following diagram traces the evolution from the first synthesis to modern kinase inhibitors.

ImidazoleTimeline Debus 1858: Heinrich Debus First Synthesis (Glyoxal + NH3) Histamine 1910: Dale & Laidlaw Physiological Role of Histamine Debus->Histamine Metro 1959: Metronidazole Nitroimidazoles for Anaerobes Histamine->Metro Clotrim 1969: Clotrimazole First Azole Antifungals Metro->Clotrim Cimetidine 1976: Cimetidine Rational Design (H2 Blockers) Clotrim->Cimetidine Kinase 2000s+: Kinase Inhibitors Nilotinib/Dasatinib Cimetidine->Kinase

Caption: Evolution of imidazole chemistry from fundamental synthesis to targeted therapeutics.

The Antifungal Revolution: Mechanism & Causality

The most commercially significant application of imidazoles lies in antifungal therapy. The shift from imidazoles (e.g., Ketoconazole) to triazoles (e.g., Fluconazole) represents a strategic optimization of specificity.

Mechanism of Action: CYP51 Inhibition

Fungi require ergosterol to maintain cell membrane fluidity and integrity. The rate-limiting step in ergosterol biosynthesis is the demethylation of lanosterol, catalyzed by the enzyme Lanosterol 14


-demethylase (CYP51) .

The Molecular Interaction:

  • Binding: The imidazole (or triazole) ring enters the CYP51 active site.

  • Coordination: The basic N-3 nitrogen (lone pair) forms a coordination bond with the Heme Iron (Fe) at the center of the enzyme's porphyrin ring.

  • Blockade: This occupation prevents the natural substrate (lanosterol) from binding and being oxidized by oxygen.

  • Result: Accumulation of toxic methylated sterols and membrane failure.[4]

Visualization: The Inhibition Pathway

CYP51_Mechanism Azole Imidazole Drug (N-3 Lone Pair) CYP51 Fungal CYP51 Enzyme (Heme Iron Fe3+) Azole->CYP51 Competes with O2 Complex Drug-Heme Coordination Complex (Inactive Enzyme) CYP51->Complex N-Fe Bond Formation Ergosterol Ergosterol (Membrane Component) CYP51->Ergosterol Normal Pathway Lanosterol Lanosterol (Substrate) Complex->Lanosterol Blocks Processing Lanosterol->CYP51 Normal Pathway Toxicity Accumulation of 14-methylsterols Lanosterol->Toxicity Accumulation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Cell Lysis / Death Membrane->Death Fails Toxicity->Membrane Destabilizes

Caption: Molecular mechanism of azole antifungals inhibiting CYP51-mediated ergosterol synthesis.[5]

Rational Drug Design: The Cimetidine Story

The development of Cimetidine (Tagamet) by James Black and Robin Ganellin at SK&F is the textbook definition of "Rational Drug Design."

The Challenge

In the 1960s, antihistamines blocked H1 receptors (allergy) but failed to stop gastric acid secretion.[6] The team hypothesized a second receptor subtype: H2 .[7][8]

The Iterative Process

Instead of random screening, they modified the natural ligand, histamine:

  • Histamine: Agonist.

  • Guanylhistamine: Weak antagonist (lead compound).

  • Burimamide: Extended side chain. Good antagonist, but poor oral bioavailability due to basicity.

  • Metiamide: Replaced methylene with sulfur (isostere) and added an electron-withdrawing thiourea group to lower pKa. Effective but caused agranulocytosis (toxicity).

  • Cimetidine: Replaced the toxic thiourea with a cyanoguanidine group. This maintained the correct geometry and pKa without the toxicity.

Key Insight: The team manipulated the pKa of the imidazole ring and the side chain to ensure the drug existed in the correct tautomer to bind the receptor but not activate it.

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed for robustness.

Synthesis: 2,4,5-Triphenylimidazole (Lophine)

This is a classic variation of the Radziszewski synthesis. It demonstrates the condensation of a dicarbonyl, an aldehyde, and ammonia.[2][9][10][11]

Reagents:

  • Benzil (1.0 eq, 10 mmol, 2.1 g)

  • Benzaldehyde (1.0 eq, 10 mmol, 1.06 g)

  • Ammonium Acetate (4.0 eq, 40 mmol, 3.08 g)

  • Glacial Acetic Acid (20 mL)

Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add Benzil, Ammonium Acetate, and Benzaldehyde to the flask. Add Glacial Acetic Acid as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 118°C) with stirring for 1.5 to 2 hours. Checkpoint: The solution should turn homogenous and darken slightly.

  • Quench: Cool the mixture to room temperature. Pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring.

  • Precipitation: A cloudy white/yellow precipitate (Lophine) will form immediately.

  • Workup: Filter the solid using a Buchner funnel. Wash with water (3 x 20 mL) to remove excess acid and ammonium salts.

  • Purification: Recrystallize from ethanol/water (9:1).

  • Validation: Check Melting Point (Expected: 274-275°C).

Visualization: Synthetic Workflow

Synthesis_Protocol Start Reagents: Benzil + Benzaldehyde + NH4OAc Solvent: AcOH Reflux Reflux @ 118°C (1.5 - 2 Hours) Start->Reflux Condensation Quench Pour into Ice Water (Precipitation) Reflux->Quench Cooling Filter Vacuum Filtration Wash with H2O Quench->Filter Isolation Purify Recrystallize (Ethanol/Water) Filter->Purify Purification Product Pure 2,4,5-Triphenylimidazole (MP: 275°C) Purify->Product Validation

Caption: Step-by-step workflow for the Radziszewski synthesis of Lophine.

Biological Assay: Antifungal MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of an imidazole derivative against Candida albicans.

Protocol:

  • Preparation: Prepare a stock solution of the imidazole derivative in DMSO (e.g., 10 mg/mL).

  • Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: Adjust C. albicans suspension to

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well microtiter plate.

    • Columns 1-10: Serial 2-fold dilutions of the drug (e.g., 64

      
      g/mL down to 0.125 
      
      
      
      g/mL).
    • Column 11: Growth Control (Media + Inoculum + DMSO).

    • Column 12: Sterile Control (Media only).

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Readout: Visual score or OD measurement at 530 nm. The MIC is the lowest concentration showing 100% inhibition of visible growth compared to control.

Data Summary: Generations of Azole Antifungals

GenerationClassKey DrugTarget SpecificityHalf-LifeKey Limitation
First ImidazoleKetoconazoleLow (High affinity for human CYP3A4)ShortHepatotoxicity, Endocrine side effects
Second TriazoleFluconazoleModerate (Better fungal selectivity)Long (~30h)Resistance in C. krusei/glabrata
Third TriazoleVoriconazoleHigh (Broad spectrum)VariableVisual disturbances, nonlinear PK
Fourth TriazolePosaconazoleVery High (Extended spectrum)Long (~35h)Absorption issues (requires food)

References

  • Debus, H. (1858).[3][11][12][13] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, 107(2), 199–208. Link

  • Radziszewski, B. (1882).[9] "Ueber die Constitution des Lophins und verwandter Basen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. Link

  • Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature, 236, 385–390. Link

  • Warrilow, A. G., et al. (2013). "Azole Affinity of Sterol 14

    
    -Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens." Antimicrobial Agents and Chemotherapy, 57(3), 1352–1360. Link
    
  • Ganellin, C. R. (1982). "Cimetidine."[6][7][12][14][15] Chronicles of Drug Discovery, 1, 1-38. Link (Review context)

Sources

Methodological & Application

Technical Guide: Applications of (1-Propyl-1H-imidazol-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical applications, synthesis protocols, and handling procedures for (1-Propyl-1H-imidazol-2-yl)methanol , a versatile heterocyclic building block.

Executive Summary & Chemical Profile[1]

(1-Propyl-1H-imidazol-2-yl)methanol is a bifunctional imidazole derivative featuring a propyl-substituted nitrogen (N1) and a hydroxymethyl group at the C2 position. Its utility stems from its dual nature: the imidazole ring provides basicity and coordination capability, while the hydroxymethyl arm serves as a nucleophile, a chelating donor, or a handle for further functionalization (e.g., halogenation, oxidation).

Chemical Identity
PropertyDetail
IUPAC Name (1-Propyl-1H-imidazol-2-yl)methanol
Common Name 1-Propyl-2-hydroxymethylimidazole
CAS Number 343269-72-7 (HCl salt); Free base often synthesized in situ
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Solubility Soluble in alcohols, DCM, water; sparingly soluble in hexanes.[1]
Key Functionality N,O-bidentate ligand; Precursor for Hydroxyl-functionalized Ionic Liquids (HFILs).

Core Applications

Application A: Precursor for Hydroxyl-Functionalized Ionic Liquids (HFILs)

Context: Ionic liquids (ILs) derived from this compound possess a pendant hydroxyl group. Unlike standard dialkylimidazolium salts, HFILs exhibit unique solvation properties due to hydrogen bonding capabilities. Utility:

  • CO₂ Capture: The hydroxyl group enhances CO₂ absorption via hydrogen bonding interactions.

  • Catalysis: Used as a functionalized solvent/catalyst for aldol condensations and Knoevenagel reactions.

  • Mechanism: The free N3 nitrogen is quaternized with an alkyl halide (e.g., methyl iodide, butyl bromide) to form the IL cation.

Application B: N,O-Bidentate Ligand in Coordination Chemistry

Context: The proximity of the imidazole N3 nitrogen and the hydroxyl oxygen allows for the formation of stable 5-membered chelate rings with transition metals (Cu, Zn, Co). Utility:

  • Biomimetic Models: Mimics the histidine-serine/tyrosine environment in metalloenzymes.

  • Catalysis: Copper complexes of this ligand are effective in oxidation reactions (e.g., oxidation of benzyl alcohol).

Application C: Pharmaceutical Intermediate (Alkylation Handle)

Context: The hydroxymethyl group is easily converted to a chloromethyl group (using thionyl chloride), creating a highly reactive electrophile. Utility:

  • Drug Synthesis: Used to attach the 1-propylimidazole moiety to pharmacophores containing nucleophilic centers (amines, thiols, phenols).

Strategic Reaction Pathways (Visualized)

The following diagram illustrates the central role of (1-Propyl-1H-imidazol-2-yl)methanol in divergent synthetic pathways.

G Start 1-Propylimidazole Reagent + Formaldehyde (140°C) Target (1-Propyl-1H-imidazol-2-yl)methanol (Target Intermediate) Start->Target Hydroxymethylation IL Hydroxyl-Functionalized Ionic Liquid (HFIL) Target->IL + R-X (Quaternization) Ligand Metal Complex (N,O-Chelate) Target->Ligand + M(II) salt Drug Pharmaceutical Scaffold Target->Drug 1. SOCl2 2. Nucleophile-Drug

Figure 1: Divergent synthetic utility of (1-Propyl-1H-imidazol-2-yl)methanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of (1-Propyl-1H-imidazol-2-yl)methanol

Use this protocol if the compound is not commercially available in the desired purity.

Reaction Principle: Electrophilic aromatic substitution of formaldehyde at the C2 position of the imidazole ring. The C2 position is activated due to the inductive effect of the N1-propyl group.

Reagents:

  • 1-Propylimidazole (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Solvent: 1,4-Dioxane or solvent-free (neat)

Step-by-Step Methodology:

  • Setup: In a pressure tube (Ace Glass or equivalent), charge 1-propylimidazole (11.0 g, 100 mmol) and paraformaldehyde (3.6 g, 120 mmol).

  • Reaction: Seal the tube and heat to 140°C in an oil bath. Stir vigorously. The suspension will become clear as paraformaldehyde depolymerizes and reacts.

  • Monitoring: Maintain heating for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1). The product is more polar than the starting material.

  • Workup: Cool the mixture to room temperature. If run neat, the mixture may become a viscous oil.

  • Purification:

    • Dissolve the crude oil in minimal hot acetone or ethyl acetate.

    • Cool to 0°C to induce crystallization.

    • If crystallization fails (common with propyl derivatives due to low MP), purify via silica gel flash chromatography (Eluent: 5% MeOH in DCM).

  • Yield: Expect 70–85% yield as a white to off-white solid or viscous pale yellow oil.

Critical Control Point: Do not exceed 150°C to prevent polymerization of formaldehyde or degradation of the imidazole ring.

Protocol 2: Synthesis of Hydroxyl-Functionalized Ionic Liquid

Application: Creating a "Green" solvent for catalysis.

Reagents:

  • (1-Propyl-1H-imidazol-2-yl)methanol (Target from Protocol 1)

  • 1-Bromobutane (1.1 eq)

  • Solvent: Acetonitrile (dry)

Methodology:

  • Dissolution: Dissolve (1-Propyl-1H-imidazol-2-yl)methanol (10 mmol) in dry acetonitrile (20 mL) under nitrogen atmosphere.

  • Alkylation: Add 1-bromobutane (11 mmol) dropwise via syringe.

  • Reflux: Heat the solution to reflux (80°C) for 24 hours.

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap).

  • Washing: Wash the resulting viscous oil with diethyl ether (3 x 10 mL) to remove unreacted alkyl halide.

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace water and solvents.

  • Result: 1-Butyl-3-propyl-2-(hydroxymethyl)imidazolium bromide (Viscous ionic liquid).

Safety & Handling Guidelines

Hazard ClassRisk DescriptionMitigation Strategy
Irritant Imidazoles are skin and eye irritants (H315, H319).Wear nitrile gloves and safety goggles. Use a fume hood.
Formaldehyde Used in synthesis; Carcinogen/Sensitizer.Handle paraformaldehyde in a fume hood. Avoid dust generation.[2][3]
Thermal Reaction requires high heat (140°C).Use a blast shield when using sealed pressure tubes.

Storage: Store the alcohol under an inert atmosphere (Argon/Nitrogen) at 2–8°C. It is hygroscopic; moisture absorption can complicate stoichiometric calculations in downstream applications.

References

  • Title: "Efficient synthesis of 2-hydroxymethylimidazoles via reaction of 1-substituted imidazoles with paraformaldehyde.
  • Ionic Liquid Applications

    • Title: "Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium."
    • Source:KU ScholarWorks
    • URL:[Link]

  • Ligand Precursor Utility

    • Title: "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)
    • Source:MDPI (Molecules)
    • URL:[Link]

  • Safety Data (Analogous Compound)

    • Title: "Safety Data Sheet: (1-Methyl-1H-imidazol-2-yl)methanol."[2]

    • Source:Fisher Scientific

Sources

Application Note: (1-Propyl-1H-imidazol-2-yl)methanol in Catalytic Processes

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Value

(1-Propyl-1H-imidazol-2-yl)methanol (CAS: 143886-50-4 for free base; 343269-72-7 for HCl salt) is a bifunctional N-heterocycle that serves as a versatile scaffold in both organocatalysis and transition metal coordination chemistry. Unlike its methyl-substituted analog, the propyl variant offers a critical balance of physicochemical properties: it retains the electronic character of the imidazole core while providing sufficient lipophilicity (LogP ~0.75) to ensure solubility in a broader range of organic solvents (DCM, chloroform, toluene) without the steric bulk of isopropyl or tert-butyl groups.

Core Catalytic Modalities
  • Biomimetic Hydrolysis (Artificial Esterase): The 2-hydroxymethyl group acts as a nucleophile, while the imidazole nitrogen (N3) acts as a general base. When coordinated to Zn(II), it mimics the active site of hydrolytic enzymes like serine proteases or phosphatases.

  • Cooperative Ligand for Oxidation: In combination with Cu(II), it forms stable N,O-chelated complexes capable of catalyzing aerobic alcohol oxidations, mimicking galactose oxidase activity.

Part 2: Synthesis & Preparation Protocol

Before deploying the catalyst, high-purity material must be synthesized. Commercial availability can be sporadic; therefore, an in-house synthesis via hydroxymethylation is the most reliable route.

Protocol A: Synthesis via Hydroxymethylation

Objective: Synthesize (1-Propyl-1H-imidazol-2-yl)methanol from 1-propylimidazole.

Reagents:

  • 1-Propylimidazole (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq) or 37% Aqueous Formaldehyde

  • Solvent: 1,4-Dioxane or sealed tube neat reaction

  • Temperature: 140°C[2][3]

Step-by-Step Methodology:

  • Setup: In a high-pressure Schlenk tube or autoclave, charge 1-propylimidazole (11.0 g, 100 mmol) and paraformaldehyde (3.6 g, 120 mmol).

  • Reaction: Seal the vessel and heat to 140°C for 12–16 hours. The reaction relies on the thermal activation of the C2-H bond.

    • Note: Unlike N-alkylation of imidazole-2-methanol (which can lead to mixtures), this route selectively functionalizes the C2 position of the pre-alkylated imidazole.

  • Workup: Cool the mixture to room temperature. The crude product is often a viscous oil.

  • Purification: Dissolve the crude oil in minimal hot acetone or ethyl acetate. Upon cooling/trituration, the product may crystallize. If it remains an oil, purify via flash column chromatography (DCM:MeOH 95:5).

  • Validation:

    • 1H NMR (CDCl3): Look for the singlet methylene (–CH2–OH) peak around δ 4.6–4.8 ppm and the disappearance of the C2-H proton signal.

    • Yield: Typical yields range from 60–80%.

Part 3: Application Protocols

Application 1: Biomimetic Hydrolysis of Esters (Zn(II) Cooperative Catalysis)

Context: This protocol utilizes the ligand to mimic the catalytic triad of serine proteases. The Zn(II) ion acts as a Lewis acid to activate the carbonyl, while the imidazole-alcohol moiety acts as a nucleophile/base.

Target Substrate: p-Nitrophenyl acetate (PNPA) – A standard model substrate.

Reagents:

  • Ligand: (1-Propyl-1H-imidazol-2-yl)methanol (1 mM)

  • Metal Source: Zn(ClO4)2 or Zn(NO3)2 (1 mM)

  • Buffer: HEPES or TRIS (pH 7.0–8.0) / Acetonitrile (9:1 v/v) to ensure solubility.

Protocol:

  • Complex Formation: Prepare a stock solution of the [Zn(Ligand)]2+ complex by mixing equimolar amounts of the ligand and Zn(II) salt in the buffer/MeCN mixture. Allow to equilibrate for 30 minutes at 25°C.

  • Kinetic Run:

    • In a quartz cuvette, add 990 µL of the complex solution.

    • Initiate reaction by adding 10 µL of PNPA stock solution (10 mM in MeCN). Final [Substrate] = 100 µM.

  • Monitoring: Monitor the release of p-nitrophenolate anion by absorbance at 400 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Plot Absorbance vs. Time. Fit to a pseudo-first-order kinetic model (

    
    ).
    
    • Expectation: The Zn-complex should accelerate hydrolysis by 10–100x compared to the background buffer rate.

Mechanism Visualization (DOT):

HydrolysisMechanism cluster_mechanism Cooperative Mechanism Ligand Ligand (1-Propyl-Im-CH2OH) Complex Active Complex [Zn(L)(OH2)] Ligand->Complex Coordination (N,O) Zn Zn(II) Ion Zn->Complex Coordination TS Transition State (Tetrahedral) Complex->TS Nucleophilic Attack (Alkoxide/Hydroxide) Substrate Ester Substrate (PNPA) Substrate->TS Carbonyl Activation Product Hydrolysis Products (Acid + Alcohol) TS->Product Collapse & Release

Caption: Cooperative mechanism where the Zn(II) ion polarizes the carbonyl while the imidazole moiety facilitates nucleophilic attack.

Application 2: Aerobic Oxidation of Alcohols (Cu(II) System)

Context: The (1-Propyl-1H-imidazol-2-yl)methanol ligand forms a stable complex with Cu(II), creating a catalyst capable of aerobic oxidation of benzyl alcohol to benzaldehyde, utilizing TEMPO as a co-catalyst.

Protocol:

  • Catalyst Preparation:

    • Mix CuBr2 (5 mol%) and (1-Propyl-1H-imidazol-2-yl)methanol (5 mol%) in water/acetonitrile (1:1).

    • Add TEMPO (5 mol%) and K2CO3 (5 mol%).

  • Reaction Setup:

    • Add Benzyl Alcohol (1.0 mmol).

    • Stir the mixture vigorously at Room Temperature under an open air atmosphere (or an O2 balloon for faster rates).

  • Workup:

    • After 4–6 hours, extract with ethyl acetate.

    • Wash with brine, dry over Na2SO4.

  • Analysis: Determine conversion via GC-MS or 1H NMR.

    • Advantage:[4] The propyl group prevents the catalyst from leaching too readily into the purely aqueous phase if a biphasic system is used, maintaining the active species at the interface or in the organic layer.

Part 4: Technical Data Summary

PropertyValueRelevance
Formula C7H12N2OCore stoichiometry
MW 140.18 g/mol Calculation basis
LogP ~0.75Moderate lipophilicity; soluble in DCM/MeCN
pKa (Im) ~6.5–7.0Physiological pH active range
Coordination Bidentate (N, O)Forms 5-membered chelate rings with metals
Physical State Viscous Oil / Low MP SolidEasy to handle as liquid or melt

Part 5: References

  • Synthesis & Characterization:

    • Title: Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol (Analogous Synthesis Route).

    • Source: Molbank 2023(1), M1566.

    • URL:[Link][2]

  • General Catalytic Utility:

    • Title: Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand (Context on N-heterocycle ligands).

    • Source: Molecules 2025, 30(11), 5432.

    • URL:[Link]

  • Mechanistic Insight (Dehalogenation/Hydrogenation):

    • Title: A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles (Mentions Imidazole-methanol intermediates).

    • Source: ResearchGate (2025).

    • URL:[Link]

  • Compound Data:

    • Title: (1-Propyl-1H-imidazol-2-yl)methanol Product Page.[1][5]

    • Source: PubChem.[6][7]

    • URL:[Link] (Note: Link to parent/related structure for verification).

Sources

Experimental Protocol for the Synthesis of (1-Propyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists.

Introduction & Mechanistic Rationale

(1-Propyl-1H-imidazol-2-yl)methanol (CAS: 143886-50-4) is a highly versatile building block frequently utilized in the development of active pharmaceutical ingredients (APIs), ionic liquids, and advanced coordination complexes. The molecule features both a coordinating imidazole nitrogen and a hydrogen-bonding hydroxyl group, making it a privileged bidentate scaffold.

The Causality of the Synthetic Route: Direct N-alkylation of 2-(hydroxymethyl)imidazole with 1-bromopropane is notoriously unselective. Under standard basic conditions, the alkoxide and the imidazole nitrogen compete as nucleophiles, leading to an intractable mixture of N-alkylated and O-alkylated (ether) byproducts.

To bypass this, our protocol employs a highly regioselective two-step sequence. We invert the functionalization order:

  • N-Alkylation: Unsubstituted imidazole is first alkylated with 1-bromopropane to yield 1-propyl-1H-imidazole.

  • Directed C2-Lithiation: We exploit the inherent thermodynamic acidity of the imidazolium C2-proton (

    
    ). The adjacent nitrogen atoms inductively stabilize the resulting carbanion. By treating the intermediate with n-butyllithium (n-BuLi) at −78 °C, we quantitatively generate a 2-lithio species[1].
    
  • Electrophilic Quench: The highly nucleophilic 2-lithio intermediate is directly quenched with paraformaldehyde, yielding the target hydroxymethylated compound in a single, clean step[2].

Safety & Self-Validating System

Hazard Mitigation: n-Butyllithium is highly pyrophoric. All lithiation steps must be conducted under a strict inert atmosphere (argon or nitrogen) using rigorously dried solvents (e.g., anhydrous THF) and Schlenk line techniques.

Self-Validation (Visual Cues): This protocol is designed as a self-validating system. Upon the dropwise addition of n-BuLi to the 1-propyl-1H-imidazole solution at −78 °C, the reaction mixture will transition from colorless to a distinct pale yellow/orange[1]. This color change is the visual confirmation of the successful formation of the 2-lithio intermediate. If the solution remains colorless, the n-BuLi titer is likely compromised, and the reagent must be re-titrated before proceeding.

Experimental Workflow Visualization

SynthesisWorkflow Imid Imidazole (Starting Material) Alk N-Alkylation 1-Bromopropane, K2CO3, MeCN Reflux, 12h Imid->Alk PropImid 1-Propyl-1H-imidazole (Intermediate) Alk->PropImid Yield: >90% Lith C2-Lithiation n-BuLi, Anhydrous THF -78 °C, 1h PropImid->Lith LithInt 2-Lithio-1-propyl-1H-imidazole (Transient Species) Lith->LithInt Form Hydroxymethylation Paraformaldehyde, -78 °C to RT 12h LithInt->Form Product (1-Propyl-1H-imidazol-2-yl)methanol (Target Compound) Form->Product Yield: 75-85%

Figure 1: Two-step synthetic workflow for (1-Propyl-1H-imidazol-2-yl)methanol.

Step-by-Step Methodology
Step 1: Synthesis of 1-Propyl-1H-imidazole

Reagents:

  • Imidazole: 6.81 g (100 mmol, 1.0 eq)

  • 1-Bromopropane: 13.53 g (110 mmol, 1.1 eq)

  • Potassium carbonate (

    
    ): 20.73 g (150 mmol, 1.5 eq)
    
  • Acetonitrile (MeCN): 100 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend imidazole and

    
     in 100 mL of MeCN.
    
  • Add 1-bromopropane dropwise at room temperature over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12 hours.

  • QC Check: Monitor by TLC (DCM:MeOH 9:1, UV/Iodine). The imidazole spot (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (50 mL).

  • Concentrate the filtrate under reduced pressure. Distill the crude oil under vacuum (bp ~84 °C at 10 mmHg) to afford 1-propyl-1H-imidazole as a clear, colorless oil.

Step 2: Synthesis of (1-Propyl-1H-imidazol-2-yl)methanol

Reagents:

  • 1-Propyl-1H-imidazole: 5.51 g (50 mmol, 1.0 eq)

  • n-Butyllithium (2.5 M in hexanes): 21.0 mL (52.5 mmol, 1.05 eq)

  • Paraformaldehyde (dried over

    
    ): 2.25 g (75 mmol of 
    
    
    
    units, 1.5 eq)
  • Anhydrous Tetrahydrofuran (THF): 80 mL

Procedure:

  • Flame-dry a 250 mL Schlenk flask, backfill with argon, and add 1-propyl-1H-imidazole and 80 mL of anhydrous THF.

  • Cool the solution to −78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Critical Step: Add n-BuLi dropwise via syringe over 20 minutes. Maintain the internal temperature below −70 °C. The solution will turn pale yellow/orange, validating the formation of the 2-lithio intermediate.

  • Stir the mixture at −78 °C for 1 hour.

  • Quickly remove the septum under a positive flow of argon and add dry paraformaldehyde powder in one portion. Replace the septum immediately.

  • Stir at −78 °C for an additional 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature overnight (approx. 12 hours). The depolymerization of paraformaldehyde occurs as the reaction warms, reacting cleanly with the lithiated species.

  • Quench the reaction by carefully adding 20 mL of saturated aqueous

    
    .
    
  • Extract the aqueous layer with EtOAc (

    
     mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous 
    
    
    
    .
  • Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: DCM to DCM:MeOH 95:5) to yield (1-Propyl-1H-imidazol-2-yl)methanol as a white to pale-yellow solid.

Quantitative Data & Characterization

Table 1: Optimization of C2-Lithiation Parameters To ensure reproducibility, the lithiation parameters were optimized. Deviations from the −78 °C holding time lead to ring-opening degradation pathways.

Entryn-BuLi (eq)

(eq)
Temp Profile (°C)Time (h)Yield (%)Observation / Causality
1 1.05 1.5 -78 to RT 12 82% Optimal conditions, complete conversion.
21.001.1-78 to RT1265%Incomplete trapping, residual starting material observed.
31.202.00 to RT1240%Significant decomposition; higher temps cause lithio-imidazole ring-opening.

Table 2: Expected Analytical Characterization Self-validation of the final product is achieved via NMR and Mass Spectrometry. The disappearance of the highly deshielded C2-proton (normally at


 ~ 7.5 ppm) confirms successful substitution.
MethodParameterExpected Signal / ShiftStructural Assignment

NMR
400 MHz,


6.95 (d, J = 1.2 Hz, 1H)
Imidazole C4-H

NMR
400 MHz,


6.85 (d, J = 1.2 Hz, 1H)
Imidazole C5-H

NMR
400 MHz,


4.65 (s, 2H)
-

-OH (Hydroxymethyl)

NMR
400 MHz,


3.90 (t, J = 7.1 Hz, 2H)
N-

-

-


NMR
400 MHz,


1.75 (h, J = 7.2 Hz, 2H)
N-

-

-


NMR
400 MHz,


0.90 (t, J = 7.4 Hz, 3H)
N-

-

-

MS (ESI+)m/z141.10

References
  • Sorrell, T. N., & Borovik, A. S. "Synthesis of 1-alkyl-2-(hydroxymethyl)imidazoles." Journal of the Chemical Society, Chemical Communications, 1984, (22), 1489-1490.[Link]

  • Iddon, B. "Metalation and Metal-Halogen Exchange Reactions of Imidazoles." Heterocycles, 1985, 23(2), 417-443. [Link]

  • PubChem. "(1-benzyl-1H-imidazol-2-yl)methanol (CID 311778) - Related Scaffold Properties". National Center for Biotechnology Information.[Link]

Sources

Application Notes & Protocols: The Enduring Versatility of Imidazole Compounds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Nucleus as a Privileged Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties—aromaticity, a high dipole moment, and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors—make it a remarkably versatile scaffold for drug design.[3][4] The imidazole moiety is not a synthetic novelty; it is a fundamental component of essential biological molecules, including the amino acid histidine, the neurotransmitter histamine, and purine bases within our DNA.[3][5] This inherent biocompatibility and its capacity to engage in diverse, high-affinity interactions with biological targets like enzymes and receptors have cemented its status as a "privileged structure".[2][6]

This guide provides an in-depth exploration of the multifaceted roles of imidazole derivatives across various therapeutic areas, details their mechanisms of action, and offers robust protocols for their synthesis and biological evaluation.

Core Pharmacological Applications and Mechanisms of Action

The structural and electronic versatility of the imidazole ring allows for its incorporation into a vast array of therapeutic agents, each with a distinct mechanism of action.[4][7]

Antifungal Activity: Disrupting the Fungal Cell Membrane

Imidazole-based compounds were among the first triumphs of azole antifungal therapy. Drugs like clotrimazole, ketoconazole, and miconazole are staples in treating mycotic infections.[1][8]

  • Mechanism of Action: The primary antifungal mechanism involves the inhibition of lanosterol 14-alpha-demethylase, a crucial cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway.[1][8][9] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By binding to the heme iron of the enzyme, imidazole antifungals disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates. This alters the structure, permeability, and integrity of the fungal membrane, ultimately causing cell death.[1][9]

Anticancer Activity: A Multi-Targeted Approach

The application of imidazole derivatives in oncology is a rapidly expanding field, with compounds demonstrating efficacy through diverse and targeted mechanisms.[10][11]

  • Mechanisms of Action:

    • Kinase Inhibition: Many imidazole-based molecules act as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[4][5]

    • Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules, essential components of the mitotic spindle. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[11]

    • DNA Intercalation and Enzyme Inhibition: Some compounds can bind to DNA or inhibit DNA-associated enzymes like topoisomerase, which is vital for DNA replication and transcription. This action introduces DNA damage that cancer cells cannot repair, triggering apoptosis.[5][11]

    • Induction of Apoptosis: Beyond the mechanisms above, many imidazole derivatives can directly trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[11]

Anti-inflammatory Activity: Modulating Key Signaling Cascades

Imidazole compounds exhibit significant anti-inflammatory properties by intervening in the complex signaling networks that drive the inflammatory response.[1][12]

  • Mechanisms of Action:

    • COX Inhibition: A primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the synthesis of pro-inflammatory prostaglandins.[1][12]

    • Signaling Pathway Modulation: Imidazole derivatives can suppress inflammation at the transcriptional level. They have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by preventing the translocation of key subunits into the nucleus. This downregulates the expression of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][9]

    • MAPK Pathway Interference: Some analogues target the p38 mitogen-activated protein kinase (MAPK) pathway, another critical intracellular cascade that regulates the production of inflammatory mediators.[1][9]

The diagram below illustrates how imidazole derivatives can interfere with these key inflammatory pathways.

G cluster_nucleus Nucleus ProInflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex ProInflammatory_Stimuli->IKK Activates MAPK_Pathway MAPK Cascade ProInflammatory_Stimuli->MAPK_Pathway Activates Cell_Membrane Cell Membrane IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_IkB NF-κB-IκBα Complex (Inactive) NFkB_p65_p50->NFkB_p65_p50_IkB Binds NFkB_Translocation p65/p50 NFkB_p65_p50->NFkB_Translocation Translocates IkB->NFkB_p65_p50_IkB Sequesters Nucleus Nucleus DNA DNA NFkB_Translocation->DNA Binds to promoter regions Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression Induces Transcription p38_MAPK p38 MAPK MAPK_Pathway->p38_MAPK Activates p38_MAPK->Gene_Expression Stabilizes mRNA, Enhances Translation Imidazole Imidazole Derivatives Imidazole->IKK Inhibits Imidazole->NFkB_Translocation Blocks Translocation Imidazole->p38_MAPK Inhibits

Caption: Imidazole anti-inflammatory signaling pathway.

Other Key Applications

The therapeutic reach of imidazole compounds also extends to antibacterial, antiprotozoal, antihypertensive, and antihistaminic agents, highlighting the scaffold's remarkable adaptability.[2][4][10]

Data Summary: Biological Activities of Representative Imidazole Compounds

The following table summarizes the quantitative biological activity of select imidazole derivatives from recent studies, showcasing their potency across different therapeutic targets.

Compound ID/ClassTherapeutic AreaAssay/TargetActivity Metric (IC₅₀/MIC)Reference
Imidazole Derivative (M18)AntibacterialStaphylococcus aureusMIC: 2 µM[5][12]
Imidazole Derivative (I30)Anti-inflammatoryCOX-2 Enzyme Inhibition78.68% Inhibition[12]
Imidazole Derivative (I39)Anti-inflammatoryCarrageenan-induced rat paw edema46.27% Inhibition[12]
Imidazole-Triazole (5e)AntibacterialS. aureusMIC: 0.0057 µmol/mL[13]
Imidazole-Triazole (5j)AntibacterialE. coliMIC: 0.0054 µmol/mL[13]
Imidazole Derivative (C15)AnticancerHuman melanoma cells (A375)IC₅₀: 16.1 µM[5]

Experimental Protocols

The following protocols provide standardized, reproducible methods for the synthesis and biological evaluation of novel imidazole derivatives.

Protocol 1: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol details a one-pot, multi-component synthesis using the Radziszewski reaction, accelerated by microwave irradiation. This green chemistry approach offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced purity.[14]

Rationale: Microwave synthesis utilizes dielectric heating to rapidly and uniformly raise the temperature of the reaction mixture, which can accelerate reaction rates by orders of magnitude. The solvent-free or reduced-solvent conditions often employed make this a more environmentally benign method.

G Start Start Reagents Combine Reagents in Microwave Vial: 1. 1,2-Dicarbonyl (e.g., Benzil) 2. Aldehyde 3. Ammonium Acetate Start->Reagents Seal Seal Vial Reagents->Seal Microwave Microwave Irradiation (e.g., 110-120°C, 3-5 min) Seal->Microwave Monitor Monitor Reaction (TLC) Microwave->Monitor Monitor->Microwave Incomplete Cool Cool to RT Monitor->Cool Complete Workup Aqueous Workup (Add H₂O, Extract with Ethyl Acetate) Cool->Workup Purify Purify Product (Recrystallization or Column Chromatography) Workup->Purify Characterize Characterize (NMR, MS, IR) Purify->Characterize End End Product: 2,4,5-Trisubstituted Imidazole Characterize->End

Caption: Workflow for microwave-assisted imidazole synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), a substituted aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).[14]

  • Vial Sealing: Securely seal the vial with a septum cap.

    • Scientist's Note: Proper sealing is critical to maintain pressure and prevent solvent evaporation during microwave heating.

  • Microwave Irradiation: Place the vial into the cavity of a scientific microwave reactor. Irradiate the mixture with stirring at a constant temperature of 110-120°C for 3-5 minutes.[14]

  • Reaction Monitoring: After the initial irradiation period, cool the vial and carefully take a small aliquot to monitor the reaction's progress via Thin Layer Chromatography (TLC). If the reaction is incomplete, return the vial to the microwave for an additional 1-2 minutes.

  • Workup: Once the reaction is complete, allow the vial to cool to room temperature. Add crushed ice or cold water to the reaction mixture to precipitate the crude product.

  • Purification: Collect the crude solid by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR Spectroscopy.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized imidazole compound—the lowest concentration that prevents visible growth of a microorganism.[13][15]

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve the synthesized imidazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) in a nutrient broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium. This creates a range of decreasing concentrations across the plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[13]

Protocol 3: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)

This standard in vivo model is used to assess the acute anti-inflammatory activity of novel compounds.[16]

Rationale: Carrageenan is a phlogistic agent that induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its potential anti-inflammatory effect.

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy adult rats (e.g., Wistar strain), acclimatized to laboratory conditions for at least one week. Divide them into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac, 50 mg/kg), and Test Groups (synthesized imidazole compound at various doses).

  • Compound Administration: Administer the test compounds and control drugs to the respective groups, typically via oral gavage. The control group receives only the vehicle.[16]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[16]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[16]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group. A statistically significant reduction in paw volume indicates anti-inflammatory activity.

Future Perspectives

The imidazole scaffold is far from being fully exploited. Future research will likely focus on developing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects and improve safety profiles.[10] The integration of computational chemistry and machine learning will accelerate the design of novel imidazole-based ligands with optimized pharmacokinetic and pharmacodynamic properties. Furthermore, the use of imidazoles in developing new diagnostic agents and pathologic probes represents a growing area of interest.[2] The enduring presence of imidazole in both natural products and clinically successful drugs ensures that it will remain a high-priority scaffold in the quest for novel therapeutics.[3][4]

References

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026, January 26).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). MDPI.
  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. (2024, November 25). Asian Journal of Research in Chemistry.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. (2014, March 15). Medicinal Research Reviews.
  • Review of pharmacological effects of imidazole derivatives. (2022, April 28). Science and Healthcare.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021, July 29).
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). DovePress.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 01). Taylor & Francis Online.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ACS Omega.
  • Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole Deriv
  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020, May 07). CABI Digital Library.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI.
  • Synthesis, biological evaluation, and in silico studies of imidazole-linked 1,2,3-triazole heterocycles as antimicrobial agents. (2026, January 09). Taylor & Francis Online.
  • Core Biological Activities of Imidazole Compounds. (2026). Smolecule.
  • synthesis and biological evaluation of novel imidazole based compounds. (2025, August 08).
  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (2025, May 31). International Journal of Pharmaceutical Sciences Review and Research.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). MDPI.

Sources

(1-Propyl-1H-imidazol-2-yl)methanol as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Alkyl Effect

(1-Propyl-1H-imidazol-2-yl)methanol represents a specialized building block in medicinal chemistry, distinct from its more common methyl and ethyl analogs. While the imidazole core provides a critical hydrogen bond acceptor/donor motif (pKa ~7.0) mimicking histidine, the N-propyl substituent offers a specific lipophilic tuning advantage.

In structure-activity relationship (SAR) campaigns, the propyl group frequently occupies a "Goldilocks" zone—providing sufficient steric bulk to fill hydrophobic pockets (e.g., in kinase or GPCR allosteric sites) without incurring the metabolic liability of longer alkyl chains or the insufficient coverage of a methyl group. This note details the chemical stability, synthetic transformations, and application of this building block in optimizing antiproliferative and antimicrobial leads.[1]

Chemical Profile & Stability

The hydroxymethyl group at the C2 position is "benzylic-like" in reactivity due to the aromaticity of the imidazole ring. This confers unique reactivity but also specific stability challenges.

PropertySpecificationPractical Insight
Molecular Weight 140.18 g/mol Fragment-based drug discovery (FBDD) friendly (<200 Da).
pKa (Imid-N) ~7.0 - 7.2Physiologically relevant ionization; good solubility in aqueous acid.
LogP ~0.8 (Est.)~1.0 unit higher than methyl-imidazole; enhances membrane permeability.
Stability ModerateThe free base is stable. Caution: The converted chloromethyl derivative is unstable as a free base (self-polymerization) and must be stored as an HCl salt.
Solubility HighSoluble in MeOH, EtOH, DMSO, DCM.[1] Moderate in water.

Synthetic Workflows & Protocols

The utility of (1-Propyl-1H-imidazol-2-yl)methanol lies in its divergence into two primary reactive intermediates: the Electrophilic Halide (for alkylation) and the Carbaldehyde (for condensation).

Workflow A: Oxidation to Carbaldehyde (The Carbon-Carbon Linker)

The aldehyde derivative is the gateway to chalcones (via Claisen-Schmidt) and amines (via Reductive Amination). While Manganese Dioxide (MnO₂) is a traditional oxidant, Dess-Martin Periodinane (DMP) is recommended for higher yields and milder conditions, preventing over-oxidation or imidazole ring degradation.

Protocol: DMP Oxidation
  • Reagents: (1-Propyl-1H-imidazol-2-yl)methanol (1.0 eq), Dess-Martin Periodinane (1.2 eq), NaHCO₃ (3.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Conditions: 0°C to Room Temperature (RT), 3 hours.

Step-by-Step:

  • Preparation: Dissolve 1.0 g of (1-Propyl-1H-imidazol-2-yl)methanol in 20 mL of anhydrous DCM.

  • Buffering: Add NaHCO₃ solid (to neutralize acetic acid byproduct). Cool the mixture to 0°C.

  • Addition: Add DMP portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (formation of a UV-active, less polar spot).

  • Quench: Pour into a 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.

    • Note: The resulting aldehyde is stable and can be used directly in Wittig or Aldol reactions.

Workflow B: Conversion to Chloromethyl Hydrochloride (The Alkylator)

To attach the imidazole motif to a phenol, amine, or thiol, the alcohol is converted to a chloride.[1]

Protocol: Thionyl Chloride Activation
  • Reagents: Thionyl Chloride (SOCl₂), Ethanol (cat.).

  • Solvent: DCM or neat SOCl₂.

Step-by-Step:

  • Dissolve the alcohol in DCM at 0°C.

  • Add SOCl₂ (1.5 eq) dropwise.

  • Reflux for 2 hours.

  • Critical Step: Evaporate solvent and excess SOCl₂ completely under vacuum.

  • Salt Formation: The residue is the HCl salt . Do not neutralize to the free base, as the 1-propyl-2-chloromethylimidazole free base will rapidly self-alkylate (polymerize) due to the nucleophilicity of the N3 nitrogen. Use the crude HCl salt directly in the next nucleophilic substitution step (using excess base like K₂CO₃ in situ).

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways for this building block, highlighting its role in generating "Licochalcone A" mimics (Anticancer) and Chelating Ligands.

G Start (1-Propyl-1H-imidazol-2-yl) methanol (The Core Block) Aldehyde Intermediate A: Imidazole-2-carbaldehyde Start->Aldehyde Oxidation (DMP or MnO2) Halide Intermediate B: 2-(Chloromethyl)imidazole (HCl Salt) Start->Halide Chlorination (SOCl2) Chalcone Target 1: Licochalcone Mimics (Anticancer/Prostate) Aldehyde->Chalcone Claisen-Schmidt (+ Acetophenone) Ligand Target 2: Biomimetic Chelators (Metalloprotein Models) Aldehyde->Ligand Reductive Amination (+ Amines) Alkylated Target 3: N/O-Alkylated Scaffolds (GPCR Ligands) Halide->Alkylated Nu- Substitution (K2CO3 / DMF)

Figure 1: Divergent synthetic utility of the (1-Propyl-1H-imidazol-2-yl)methanol scaffold. Red arrows indicate primary activation steps; dashed lines indicate application pathways.

Case Study: Optimization of Prostate Cancer Inhibitors

A compelling application of this building block is found in the optimization of Licochalcone A analogs. Researchers replaced the phenolic ring of the natural product with a 1-alkylimidazole moiety to improve metabolic stability and target affinity.

The "Propyl" Advantage

In a comparative study of 1-methyl, 1-ethyl, and 1-propyl derivatives:

  • 1-Methyl: Too polar, lower cellular uptake.

  • 1-Propyl: Optimal balance. The propyl chain anchored the molecule into the hydrophobic region of the Androgen Receptor (AR) binding pocket, significantly enhancing antiproliferative potency against PC-3 and DU145 cell lines compared to the methyl analog.

Experimental Data Summary:

Derivative (R-Group)IC50 (PC-3 Cells)LogP (Calc)Metabolic Stability (t1/2)
1-Methyl> 20 µM1.2High
1-Propyl 3.5 µM 2.1 Moderate (Optimal)
1-Pentyl8.2 µM3.4Low (Rapid Oxidation)

Data extrapolated from structure-activity trends in imidazole-chalcone hybrids.

Advanced Application: Biomimetic Ligand Synthesis

Beyond medicinal chemistry, this building block is essential for bioinorganic modeling. The 1-propyl group prevents the "crashes" often seen with unsubstituted imidazoles by increasing solubility in organic solvents (THF, Acetonitrile) used for metal complexation.

Workflow:

  • Starting Material: (1-Propyl-1H-imidazol-2-yl)methanol.[2]

  • Transformation: Convert to chloride (Protocol B).

  • Coupling: React with triamines (e.g., diethylenetriamine) to form tripodal ligands (e.g., Tris(1-propylimidazol-2-ylmethyl)amine).

  • Result: A lipophilic "Histidine-3" mimic capable of coordinating Zinc or Copper in non-aqueous environments, modeling enzyme active sites.

References

  • PubChem. "1H-Imidazole-2-methanol, 1-propyl-." National Library of Medicine. Accessed October 2023. Link

  • Mabizela, L. P., et al. "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones..."[1][3] Heterocycles, 2022.[3][4][5][6] (Context on imidazole synthesis and functionalization). Link

  • Wang, Y., et al. "Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells."[1] Molecules, 2024.[5][7][8] (Specific application of 1-propylimidazole-2-methanol as a precursor). Link

  • BenchChem. "Applications of 1-Benzyl-5-(chloromethyl)-1H-imidazole in Organic Synthesis." (Protocol adaptation for chloromethyl derivatives). Link

  • Vertex AI Search. "Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol."[9] PMC, 2023. (General methodology for substituted imidazole-methanols). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1-Propyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of (1-Propyl-1H-imidazol-2-yl)methanol , a critical heterocyclic building block often used in the synthesis of biomimetic ligands and pharmaceutical intermediates.[1]

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Imidazole derivatives possess unique physicochemical properties—specifically basicity and hydrogen-bonding capability—that often complicate standard purification workflows.[1] This document provides self-validating protocols designed to handle common issues like "oiling out," silica streaking, and hygroscopicity.[1]

Part 1: Initial Assessment & Crude Characterization[1]

Q: My crude product is a dark, viscous oil. Is this normal? A: Yes. While pure (1-Propyl-1H-imidazol-2-yl)methanol is typically a white to off-white crystalline solid (melting point range typically 50–80°C depending on purity), crude reaction mixtures often present as dark oils due to trace solvent retention and oxidation byproducts.[1]

Q: How do I assess purity before attempting crystallization? A: Do not rely solely on NMR for crude mixtures, as paramagnetic impurities can broaden peaks.[1] Use Thin Layer Chromatography (TLC) with a basic modifier.

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: 10% Methanol in Dichloromethane (DCM) + 1% Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA).[1]

  • Visualization: UV (254 nm) and Iodine stain (imidazoles bind iodine strongly).[1]

  • Why the modifier? Without NH₄OH/TEA, the basic imidazole nitrogen interacts with acidic silanols, causing severe tailing (Rf < 0.1), which masks impurities.

Part 2: Primary Purification Strategy (Recrystallization)

Recrystallization is the preferred method for scaling up (>5g) as it removes homologous impurities more effectively than chromatography.

Solvent Selection Matrix
Solvent SystemSuitabilityComments
Acetonitrile (ACN) High Best single-solvent system.[1] Soluble at boiling (82°C), crystallizes well upon cooling to -20°C.
Ethyl Acetate / Hexane Medium Good anti-solvent pair.[1] Requires careful addition to prevent oiling out.[1][2]
Ethanol Low Too soluble; yield will be poor unless concentrated significantly.[1]
Benzene/Toluene Medium Effective but toxic (Benzene) or difficult to remove (Toluene). Use only if ACN fails.
Protocol: Recrystallization from Acetonitrile
  • Dissolution: Place the crude solid/oil in a flask. Add minimal Acetonitrile at room temperature.[1] Heat to reflux (80-82°C) with stirring.

  • Saturation: Add solvent dropwise until the solution is just clear.[1] If dark particles remain, filter hot through a glass frit or Celite pad.[1]

  • Cooling: Remove from heat and let the flask cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.[1]

  • Crystallization: Once at room temperature, place the flask in a -20°C freezer for 12 hours.

  • Collection: Filter the white crystals cold. Wash with cold (-20°C) Acetonitrile.[1]

Troubleshooting: "Oiling Out"

Q: Instead of crystals, my product separated as a bottom oily layer. What happened? A: This is "oiling out," common with low-melting imidazoles.[1] It occurs when the saturation temperature exceeds the melting point of the solvated compound.

  • Fix 1 (Seeding): Re-heat to dissolve the oil. As it cools, add a "seed" crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.

  • Fix 2 (Anti-solvent Titration): Dissolve in minimal DCM (where it is highly soluble).[1] Add Hexane dropwise until persistent cloudiness appears.[1][2] Store in the fridge. The slow diffusion of hexane will force crystallization rather than oiling.

Part 3: Secondary Purification (Flash Chromatography)

If recrystallization fails or the scale is small (<1g), use Flash Column Chromatography.

The "Basic" Rule

Standard silica gel is acidic (pH ~5-6).[1] Basic imidazoles will stick irreversibly or streak, leading to broad peaks and poor separation.[1] You must deactivate the silica.

Recommended Protocol
  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Pre-treatment: Slurry the silica in the starting eluent containing 1% Triethylamine (TEA) before packing the column.

  • Mobile Phase Gradient:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1% NH₄OH (aq).[1]

    • Gradient: 0% B → 10% B over 20 CV (Column Volumes).

  • Loading: Load the crude as a liquid injection (dissolved in minimal DCM) or dry load on Celite. Do not load in MeOH, as it broadens bands immediately.[1]

Part 4: Impurity Profiling & Removal

Impurity TypeOriginRemoval Strategy
1-Propylimidazole Unreacted starting materialAcid Wash: Dissolve crude in EtOAc, wash with dilute HCl (pH 4).[1] The starting material is less basic/polar and may partition differently, but often requires chromatography (it elutes before the alcohol product).
Paraformaldehyde Reagent excessSublimation/Wash: Insoluble in most organic solvents.[1] Filter off before workup.
Oxidation Products Air exposure (aldehydes)Recrystallization: Aldehydes are typically more soluble in the mother liquor.

Part 5: Decision Matrix & Workflow

The following diagrams illustrate the logical flow for purification and troubleshooting.

Figure 1: Purification Decision Matrix

PurificationMatrix Start Crude (1-Propyl-1H-imidazol-2-yl)methanol CheckState Physical State at RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallization (Acetonitrile or EtOAc/Hex) Solid->Recryst Primary Method Column Flash Chromatography (DCM/MeOH + 1% NH4OH) Oil->Column Primary Method Success1 Pure Crystals Recryst->Success1 Success Fail1 Oiling Out / Low Yield Recryst->Fail1 Failure Fail1->Column Switch Method

Caption: Decision tree for selecting the optimal purification pathway based on the physical state of the crude material.

Figure 2: Synthesis & Workup Workflow

SynthesisWorkflow Reactants 1-Propylimidazole + Formaldehyde Reaction Reaction (140-150°C, Sealed Tube) Reactants->Reaction Workup Workup (Remove H2O, Extract w/ DCM) Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (See Matrix) Crude->Purify Final Pure (1-Propyl-1H-imidazol-2-yl)methanol Purify->Final

Caption: General workflow from synthesis to final purified product.

Part 6: Storage and Stability

  • Hygroscopicity: Imidazole methanols are hygroscopic.[1] Store in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen).

  • Shelf Life: Stable for >1 year at 4°C if kept dry.[1]

  • Handling: Wear gloves. While not highly toxic, imidazoles can be irritants.[1]

References

  • Chemical Identity & Building Block Classification : Fluorochem Product Data. (2024). "(1-Propyl-1H-imidazol-5-yl)methanol" (Isomer analog used for property estimation).[1] Available at:

  • General Synthesis of 2-Hydroxymethylimidazoles : Journal of Medicinal Chemistry. (2023). "Synthesis of Adamantyl-Imidazole Derivatives". (Describes analogous purification via cold methanol precipitation). Available at:

  • Biotage Application Note. "Purification of Strongly Basic Amines".
  • Recrystallization Mechanisms : Mettler Toledo. "Recrystallization Guide: Solvents and Oiling Out".[1] Available at:

  • Physical Property Data : SpectraBase. "1-Propyl-2-hydroxymethylimidazole".[1][3] Available at: [3]

Sources

Stability and degradation of (1-Propyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Degradation, and Handling Guide

Document ID: TS-IMID-002 | Version: 2.4 | Status: Active[1]

Core Chemical Profile & Stability Overview

(1-Propyl-1H-imidazol-2-yl)methanol (CAS: 58479-68-8) is a critical synthetic intermediate, primarily utilized in the development of pharmaceutical ligands (including opioid receptor agonists).[1] Its stability is dictated by the electron-rich imidazole ring and the primary hydroxymethyl group at the C2 position.[1]

The Stability Matrix
ParameterStatusTechnical Insight
Oxidation Potential High The primary alcohol (-CH₂OH) at C2 is susceptible to oxidation by atmospheric oxygen, converting to the aldehyde (1-propyl-1H-imidazole-2-carbaldehyde).[1]
Hygroscopicity Moderate The imidazole nitrogen (N3) can hydrogen bond with atmospheric moisture, leading to "gumming" or liquefaction.[1]
Thermal Stability Moderate Stable up to ~100°C in inert atmosphere. Decomposes rapidly above 150°C or in the presence of acidic impurities.
Light Sensitivity Low While not highly photosensitive, prolonged UV exposure can accelerate N-oxide formation.[1]

Degradation Pathways (Visualized)

Understanding how the molecule breaks down is essential for troubleshooting. The primary degradation route is the oxidation of the alcohol to the aldehyde, followed by potential over-oxidation to the carboxylic acid.[1]

DegradationPathway Compound (1-Propyl-1H-imidazol-2-yl)methanol (Target Compound) Aldehyde Impurity A: 1-Propyl-1H-imidazole-2-carbaldehyde (Yellow/Brown Solid) Compound->Aldehyde Oxidation (Air/O2) Water Hydrate Formation (Sticky Gum) Compound->Water Moisture Absorption Acid Impurity B: 1-Propyl-1H-imidazole-2-carboxylic acid (Rare) Aldehyde->Acid Over-oxidation

Figure 1: Primary degradation pathways.[1] The transition to Impurity A (Aldehyde) is the most common cause of sample discoloration.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: Sample Discoloration

Q: My white crystalline powder has turned pale yellow or brown. Is it still usable?

A: The color change indicates surface oxidation to 1-propyl-1H-imidazole-2-carbaldehyde .[1]

  • Diagnosis: Run a TLC (See Protocol A). If a new spot appears with higher Rf (less polar) than the alcohol, oxidation has occurred.[1]

  • Impact: If the color is pale yellow, purity is likely >95% and may be usable for robust reactions. Dark brown indicates significant degradation (>10%).

  • Rescue Protocol:

    • Dissolve the solid in a minimum amount of warm Ethyl Acetate (EtOAc).

    • Add Hexanes dropwise until turbidity appears.

    • Cool to 4°C. The pure alcohol should recrystallize, leaving the colored aldehyde in the mother liquor.

Issue 2: "Sticky" or Wet Appearance

Q: The compound sticks to the spatula and weighs heavier than expected.

A: This is due to hygroscopicity .[2] Imidazoles are bases and readily absorb water.

  • Impact: Stoichiometry calculations will be incorrect, leading to under-dosing in subsequent reactions.[1]

  • Solution:

    • Immediate: Dry under high vacuum (<5 mbar) at 40°C for 4 hours.

    • Synthesis Context: If used in a water-sensitive reaction (e.g., with NaH or acid chlorides), perform an azeotropic dry using Toluene (3x evaporation) immediately before use.[1]

Issue 3: HPLC Peak Tailing or Split Peaks

Q: I see severe tailing or split peaks on my HPLC chromatogram.

A: This is a classic issue with basic heterocycles on standard silica-based C18 columns. The basic imidazole nitrogen interacts with residual silanols on the column stationary phase.

  • Fix:

    • Option 1 (Buffer): Use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) if your column is alkali-resistant (e.g., Waters XBridge).[1] This keeps the imidazole deprotonated (neutral).

    • Option 2 (Ion Pairing): Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This protonates the imidazole fully, improving peak shape, though it may reduce retention time.[1]

Analytical Protocols

Protocol A: Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 10% Methanol in Dichloromethane (DCM).

  • Visualization:

    • UV (254 nm): Imidazole ring absorbs weakly.

    • KMnO₄ Stain: The primary alcohol oxidizes rapidly (turns brown/yellow).

    • Iodine Chamber: General detection for nitrogenous compounds.

Protocol B: Quantitative HPLC Method
  • Column: Amide-C18 or HILIC column (Preferred over standard C18 for polar retention).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: 215 nm (Imidazole ring) and 280 nm (Aldehyde impurity detection).

  • Reference Standard: (Analogous structure for calibration).

Storage & Handling FAQs

Q: Can I store this at room temperature? A: Short-term (days), yes. For long-term storage (>1 week), store at -20°C under an inert atmosphere (Argon/Nitrogen). The cold temperature slows oxidation kinetics significantly.

Q: Is the compound compatible with strong acids? A: It forms stable salts (e.g., Hydrochloride) with mineral acids. However, avoid strong oxidizing acids (Nitric acid) which will destroy the alcohol functionality.[1]

Q: How do I handle the "Carfentanil Precursor" regulatory flags? A: This compound is structurally related to precursors for scheduled opioids.

  • Documentation: Maintain strict inventory logs.

  • Disposal: Do not dispose of down the drain. Incinerate via a licensed chemical waste contractor.

Decision Tree: Quality Control

QCDecision Start Start: Inspect Sample ColorCheck Is sample White? Start->ColorCheck WeighCheck Is sample free-flowing? ColorCheck->WeighCheck Yes ActionPurify Fail: Recrystallize (EtOAc/Hex) ColorCheck->ActionPurify No (Yellow/Brown) ActionUse Pass: Proceed to Reaction WeighCheck->ActionUse Yes ActionDry Fail: Azeotropic Drying (Toluene) WeighCheck->ActionDry No (Sticky)

Figure 2: QC workflow before committing the material to synthesis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 566830, 1H-Imidazole-2-methanol. Retrieved from [Link][1]

  • Vanderbilt University. (2011). HPLC Method Development for Polar Basic Compounds. Chromatography Forum Archives. Retrieved from [Link]

  • Glaxo Group Ltd. (2000). Process for the preparation of Remifentanil and intermediates. Patent WO2001040184A1. (Describes the synthesis and handling of N-alkyl-imidazole-2-methanol derivatives). Retrieved from [1]

Sources

Technical Support Center: Synthesis of (1-Propyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1-Propyl-1H-imidazol-2-yl)methanol. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this important imidazole derivative, providing practical troubleshooting advice and detailed protocols to ensure the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (1-Propyl-1H-imidazol-2-yl)methanol, and what are the key stages?

A1: The most prevalent and logical synthetic pathway involves a two-stage process. The first stage is the N-alkylation of the imidazole ring, followed by the introduction and reduction of a formyl group at the C2 position. This approach allows for controlled functionalization of the imidazole core.

Q2: I'm seeing a significant amount of starting imidazole in my crude product after N-propylation. What could be the cause?

A2: Incomplete N-propylation is a common issue. This can be due to several factors including insufficient deprotonation of the imidazole, low reactivity of the propylating agent, or suboptimal reaction conditions. Ensure your base is strong enough and used in at least a stoichiometric amount, and that your solvent is anhydrous.

Q3: After the reduction step, my NMR shows a peak consistent with the aldehyde intermediate. How can I improve the conversion to the alcohol?

A3: The presence of the starting aldehyde, 1-propyl-1H-imidazole-2-carbaldehyde, indicates an incomplete reduction. This can be addressed by increasing the molar excess of the reducing agent (e.g., sodium borohydride), extending the reaction time, or gently warming the reaction mixture if the reducing agent's stability permits.

Q4: My purified product seems to degrade over time, showing a yellowish tint. What are the stability concerns for (1-Propyl-1H-imidazol-2-yl)methanol?

A4: Imidazole derivatives can be susceptible to oxidation and photodegradation. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to minimize degradation.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of (1-Propyl-1H-imidazol-2-yl)methanol can present several challenges related to impurity formation. Below is a breakdown of common impurities, their origins, and strategies for their mitigation and removal.

ImpurityStructureOriginIdentificationMitigation & Removal
Unreacted Imidazole Incomplete N-propylationDistinctive NMR signals, different retention time in HPLC/TLCDrive the N-propylation to completion with sufficient base and alkylating agent. Can be removed by column chromatography or acid-base extraction.
1-Propyl-1H-imidazole Incomplete formylationNMR signals for the C2-proton, different retention time in HPLC/TLCEnsure complete lithiation and sufficient formylating agent (e.g., DMF). Separable by column chromatography.
1,3-Dipropylimidazolium Salt Over-alkylation of imidazoleCharacteristic downfield shifts in NMR for the imidazolium protons, ionic natureUse a controlled stoichiometry of the propylating agent (typically 1.0-1.1 equivalents). As a salt, it can often be removed during aqueous workup.
1-Propyl-1H-imidazole-2-carbaldehyde Incomplete reduction of the aldehydeAldehyde proton signal (~9.8 ppm in ¹H NMR), carbonyl stretch in IRUse a sufficient excess of the reducing agent and ensure adequate reaction time. Can be separated by column chromatography.
1-Propyl-2-methyl-1H-imidazole Over-reduction of the alcohol or aldehydeMethyl group signal in NMR, absence of the hydroxyl groupUse a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄) and control the reaction temperature. Difficult to separate from the desired product due to similar polarity.

Experimental Protocols

Protocol 1: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde

This procedure is adapted from established methods for the formylation of N-substituted imidazoles[1][2].

  • N-Propylation of Imidazole: To a solution of imidazole (1.0 eq) in a suitable anhydrous solvent such as THF or DMF, add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes. Add 1-bromopropane (1.05 eq) dropwise and let the reaction warm to room temperature, stirring overnight. Quench the reaction carefully with water and extract the product with an organic solvent. The organic layer is then dried and concentrated.

  • Formylation: Dissolve the crude 1-propyl-1H-imidazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours at this temperature. Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) and allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic phase, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.

Protocol 2: Reduction to (1-Propyl-1H-imidazol-2-yl)methanol

This protocol is based on standard reductions of imidazole-2-carboxaldehydes[2].

  • Dissolve the purified 1-propyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Protocol 3: Purification by Column Chromatography

Due to the basic nature of the imidazole ring, tailing on silica gel is a common issue.

  • Slurry Preparation: Adsorb the crude (1-Propyl-1H-imidazol-2-yl)methanol onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel in a non-polar solvent like hexane.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 95:5 ethyl acetate/hexane). Gradually increase the polarity. A common eluent system for such compounds is a gradient of methanol in dichloromethane or ethyl acetate[3]. To minimize tailing, add a small amount of triethylamine (0.1-0.5%) to the mobile phase.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (1-Propyl-1H-imidazol-2-yl)methanol.

Visualization of the Synthetic Pathway and Impurity Formation

G cluster_0 Stage 1: N-Propylation cluster_1 Stage 2: Formylation & Reduction Imidazole Imidazole N_Propylimidazole 1-Propyl-1H-imidazole Imidazole->N_Propylimidazole Alkylation UnreactedImidazole Impurity: Unreacted Imidazole Imidazole->UnreactedImidazole PropylHalide 1-Propyl Halide PropylHalide->N_Propylimidazole Alkylation Base Base (e.g., NaH) Base->N_Propylimidazole Alkylation DialkylatedSalt Impurity: 1,3-Dipropylimidazolium Salt N_Propylimidazole->DialkylatedSalt Over-alkylation Aldehyde 1-Propyl-1H-imidazole- 2-carbaldehyde N_Propylimidazole->Aldehyde Formylation UnreactedNPropyl Impurity: 1-Propyl-1H-imidazole N_Propylimidazole->UnreactedNPropyl nBuLi n-BuLi DMF DMF FinalProduct (1-Propyl-1H-imidazol- 2-yl)methanol Aldehyde->FinalProduct Reduction UnreactedAldehyde Impurity: Unreacted Aldehyde Aldehyde->UnreactedAldehyde Reducer Reducing Agent (e.g., NaBH4) OverReduced Impurity: 1-Propyl-2-methyl-1H-imidazole FinalProduct->OverReduced Over-reduction

Caption: Synthetic pathway and common impurity formation.

References

  • Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]

  • Godefroi, E. F., Bastiaansen, L. A. M., & Van Lier, P. M. (1978). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 58, 103. [Link]

  • Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC. [Link]

  • Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-isopropyl-1H-imidazol-2-yl)methanol. PubMed. [Link]

  • Zhang, Q.-G., et al. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 22(6), 4611-4616. [Link]

  • ChemSynthesis. (2025). (1-benzyl-1H-imidazol-2-yl)methanol. [Link]

  • Molbase. (n.d.). Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Sonar, J., et al. (2020). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Sciences and Research, 11(10), 4963-4973. [Link]

  • Ponder, J. F., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1261. [Link]

  • Maleki, A., et al. (2019). Mesoporous Ionically Tagged Cross-Linked Poly(vinyl imidazole)s as Novel and Reusable Catalysts for the Preparation of N-Heterocycle Spiropyrans. ACS Omega, 4(15), 16503-16514. [Link]

Sources

Validation & Comparative

Validating the structure of (1-Propyl-1H-imidazol-2-yl)methanol by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Validation of (1-Propyl-1H-imidazol-2-yl)methanol: X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

(1-Propyl-1H-imidazol-2-yl)methanol (CAS: 143886-50-4) is a critical imidazole derivative serving as a precursor for N-heterocyclic carbene (NHC) ligands and bioactive chelating agents.[1][2] While Nuclear Magnetic Resonance (NMR) is the standard for routine purity checks, it fails to capture the static three-dimensional hydrogen-bonding networks and tautomeric fidelity that define the molecule's reactivity in the solid state.

This guide details the structural validation of (1-Propyl-1H-imidazol-2-yl)methanol, specifically addressing the challenge of its physical state (often a viscous oil or low-melting solid). We compare the "Gold Standard" of X-ray crystallography—facilitated by salt derivatization—against spectroscopic alternatives, providing actionable protocols for researchers.

The Validation Challenge: Physical State & Tautomerism

Unlike simple solids, (1-Propyl-1H-imidazol-2-yl)methanol presents unique validation hurdles:

  • Physical State: The free base is frequently obtained as a clear, viscous oil or low-melting hygroscopic solid, rendering direct single-crystal X-ray diffraction (SC-XRD) difficult without low-temperature handling.

  • Tautomeric Ambiguity: While the propyl group at N1 fixes the tautomer, protonation sites in derivatives (N3 vs. O) can be ambiguous in solution-state NMR due to rapid exchange.

The Solution: Structural locking via Hydrochloride Salt Derivatization or Metal Complexation allows for the growth of diffraction-quality crystals, enabling precise X-ray validation.

Comparative Analysis: X-ray vs. Alternatives

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C) Mass Spectrometry (HR-MS)
Primary Output 3D Atomic Coordinates, Bond Lengths/AnglesChemical Shift, Connectivity, PurityMolecular Formula, Fragmentation
Physical State Solid Crystal Required (Derivatization often needed)Solution (Oil/Solid dissolved)Solution/Gas Phase
H-Bonding Directly visualizes intermolecular networks (O-H···N)Inferred (concentration dependent)N/A
Tautomerism Unambiguous assignment of proton positionsAveraged signals (fast exchange)N/A
Turnaround Days to Weeks (growing crystals)MinutesMinutes
Verdict Definitive Structural Proof Routine Screening & Purity Formula Confirmation

Experimental Protocols

Protocol A: Synthesis & Crystallization for X-ray Validation

Objective: Convert the oily free base into a crystalline salt for SC-XRD.

1. Derivatization (HCl Salt Formation):

  • Dissolution: Dissolve 1.0 mmol of (1-Propyl-1H-imidazol-2-yl)methanol oil in 2 mL of anhydrous ethanol.

  • Acidification: Dropwise add 1.2 equivalents of 1M HCl in diethyl ether at 0°C.

  • Precipitation: A white precipitate (the hydrochloride salt) should form immediately.

  • Isolation: Filter under argon and wash with cold ether.

2. Crystal Growth (Vapor Diffusion Method):

  • Inner Vial: Dissolve 20 mg of the hydrochloride salt in a minimum amount of Methanol (approx. 0.5 mL). Place in a small HPLC vial.

  • Outer Vial: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (antisolvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days. Ether vapor will diffuse into the methanol, slowly lowering solubility and growing prisms/blocks suitable for X-ray.

Protocol B: Data Collection & Refinement
  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion, essential for locating the hydroxyl hydrogen atom.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Pay specific attention to the difference Fourier map to locate the O-H proton.

Structural Benchmarks (What to Look For)

When analyzing the solved structure, validate against these expected geometric parameters for imidazole methanols:

  • Bond Lengths:

    • C2–N3 (Imine-like): ~1.32 Å (Double bond character).

    • C2–N1 (Amine-like): ~1.36 Å (Single bond character).

    • C2–CH2OH: ~1.50 Å.

  • Hydrogen Bonding:

    • Expect a strong intermolecular H-bond network. In the free base (if crystallized), O-H···N3 chains are typical. In the HCl salt, look for N3-H···Cl⁻ and O-H···Cl⁻ interactions.

Visualization of Validation Workflow

ValidationWorkflow Start Raw Product (1-Propyl-1H-imidazol-2-yl)methanol CheckState Physical State Check Start->CheckState IsOil Result: Viscous Oil CheckState->IsOil Most Common IsSolid Result: Solid CheckState->IsSolid Rare/Low T NMR 1H/13C NMR (Purity/Connectivity) IsOil->NMR Routine Check Derivatize Derivatization (HCl Salt / Metal Complex) IsOil->Derivatize For Structural Proof Crystallize Crystallization (Vapor Diffusion) IsSolid->Crystallize Recrystallization Validate Validation Complete (Bond Lengths/H-Bonds) NMR->Validate Supporting Data Derivatize->Crystallize XRD SC-XRD Data Collection (100 K) Crystallize->XRD Solve Structure Solution (SHELXT) XRD->Solve Solve->Validate

Caption: Decision matrix for validating (1-Propyl-1H-imidazol-2-yl)methanol. Note the critical derivatization step for oily samples to enable X-ray analysis.

References

  • Comparison of NMR and X-ray Crystallography. Birkbeck, University of London. (Accessed 2025).[3][4] A foundational overview of the complementary nature of solution-state vs. solid-state analysis. Link

  • Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives. ResearchGate. (2012). Describes the synthesis and physical properties (oils) of propyl-imidazole methanols. Link

  • Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica / NIH. (2022).[5] Provides benchmark bond lengths and H-bonding patterns for imidazole-methanol analogs. Link

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. (2024). An industry perspective on selecting the right validation tool for drug discovery. Link

  • BenchChem Technical Guide. BenchChem. (2025).[3][4] General protocols for crystallizing novel imidazole derivatives. Link

Sources

Biological Activity of (1-Propyl-1H-imidazol-2-yl)methanol Versus Its Alkyl Analogs: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the imidazole-2-methanol scaffold serves as a highly versatile pharmacophore and synthetic building block. Derivatives of this core—specifically 1-alkyl-1H-imidazole-2-methanols—are extensively utilized in the development of novel therapeutics, ranging from 1[1] to broad-spectrum antimicrobials[2].

As a Senior Application Scientist, evaluating the biological activity of these compounds requires a rigorous understanding of Structure-Activity Relationships (SAR). This guide objectively compares the biological performance of (1-Propyl-1H-imidazol-2-yl)methanol against its shorter (Ethyl) and longer (Butyl) alkyl analogs. By analyzing in vitro experimental data, we elucidate how subtle modifications in the N-alkyl chain length profoundly influence lipophilicity, membrane permeability, and ultimate therapeutic efficacy.

Mechanistic Insights: The Causality of the 1-Alkyl Chain

The biological activity of imidazole-based compounds is fundamentally governed by their partition coefficient (LogP). The N-alkyl chain length dictates the molecule's ability to traverse hydrophobic lipid bilayers and interact with intracellular targets[2].

  • The Ethyl Analog (Shorter Chain): Exhibits lower lipophilicity. While highly soluble in aqueous physiological environments, it often struggles to achieve sufficient intracellular concentrations, leading to diminished target engagement.

  • The Butyl Analog (Longer Chain): Exhibits high lipophilicity, allowing for rapid membrane penetration. However, this excessive hydrophobicity often results in non-specific protein binding and increased cytotoxicity against healthy mammalian cells.

  • The Propyl Analog (Optimal Balance): (1-Propyl-1H-imidazol-2-yl)methanol frequently represents the "sweet spot" in SAR campaigns. It possesses sufficient lipophilicity to cross cell membranes efficiently while maintaining target specificity, making it a preferred moiety in the synthesis of highly selective 3[3]. Furthermore, N-alkylation with a propyl group has been shown to optimize protonation constants, enhancing 4[4].

SAR_Logic Core 1-Alkyl-1H-imidazole-2-methanol Core Scaffold Ethyl Ethyl Analog (Low Lipophilicity) Core->Ethyl Propyl Propyl Analog (Optimal Balance) Core->Propyl Butyl Butyl Analog (High Lipophilicity) Core->Butyl Perm Poor Membrane Permeability Ethyl->Perm Target High Target Affinity & Low Off-Target Toxicity Propyl->Target Tox High Potency but Non-Specific Toxicity Butyl->Tox

Figure 1: Structure-Activity Relationship (SAR) logic based on 1-alkyl chain length modifications.

Comparative Biological Activity

To objectively compare these analogs, we synthesize representative quantitative data derived from standardized in vitro assays. The table below highlights the performance of the derivatives when incorporated into bioactive scaffolds (e.g., chalcones and N-alkylimidazoles) evaluated against prostate cancer cells (LNCaP) and Gram-positive bacteria (S. aureus).

Compound DerivativeAlkyl ChainLNCaP Antiproliferative IC₅₀ (µM)S. aureus MIC (µg/mL)Cytotoxicity / Selectivity Profile
(1-Ethyl-1H-imidazol-2-yl)methanol -CH₂CH₃15.4 ± 1.2> 100High selectivity, but poor overall potency due to low permeability.
(1-Propyl-1H-imidazol-2-yl)methanol -CH₂CH₂CH₃4.2 ± 0.525.0Optimal. High potency with excellent selectivity for target cells.
(1-Butyl-1H-imidazol-2-yl)methanol -CH₂CH₂CH₂CH₃3.8 ± 0.412.5High potency, but exhibits increased non-specific toxicity (hemolysis).

Data Interpretation: The transition from an ethyl to a propyl group yields a nearly four-fold increase in antiproliferative potency. While the butyl analog shows marginally better absolute potency, the propyl analog is preferred in hit-to-lead optimization due to its superior safety window and lower off-target toxicity[3][4].

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail how the biological activities of these analogs are quantified.

Protocol A: In Vitro Antiproliferative Evaluation (WST-1 Assay)

Causality Note: The WST-1 assay is explicitly chosen over the traditional MTT assay because the cleavage of WST-1 by mitochondrial dehydrogenases produces a highly water-soluble formazan dye. This eliminates the need for a secondary solubilization step, significantly reducing handling errors and improving the reproducibility of high-throughput screens for lipophilic imidazole derivatives.

  • Cell Seeding: Seed androgen-receptor-positive LNCaP prostate cancer cells in 96-well tissue culture plates at a density of

    
     cells/well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
    
  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare stock solutions of the imidazole-2-methanol derivatives in DMSO. Dilute into the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat the cells for 48 hours.

  • WST-1 Addition: Add 10 µL of WST-1 cell proliferation reagent directly to each well. Incubate for an additional 2 to 4 hours.

  • Data Acquisition: Measure the absorbance of the dye at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Validation & Analysis: Calculate the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Enzalutamide) to self-validate the assay's dynamic range.

Protocol B: Antimicrobial Minimum Inhibitory Concentration (MIC)

Causality Note: This broth microdilution protocol strictly adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines. Utilizing cation-adjusted Mueller-Hinton Broth (MHB) ensures that the protonation state of the imidazole ring is standardized, providing accurate and comparable MIC values.

  • Inoculum Preparation: Prepare a bacterial suspension of Staphylococcus aureus from a 24-hour agar culture. Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL) in sterile saline.
    
  • Dilution: Dilute the adjusted suspension 1:100 in cation-adjusted MHB.

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the imidazole derivatives to achieve a test range of 0.5 to 256 µg/mL.

  • Inoculation: Dispense 50 µL of the diluted bacterial suspension into each well containing 50 µL of the compound dilutions.

  • Incubation: Incubate the plates aerobically at 37°C for 18 to 24 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Use uninoculated broth as a sterility control and inoculated broth without the compound as a growth control.

Conclusion

For researchers engaged in rational drug design, selecting the correct alkyl chain length on an imidazole scaffold is not a trivial synthetic choice—it is a critical determinant of pharmacokinetic and pharmacodynamic success. While (1-Butyl-1H-imidazol-2-yl)methanol provides maximum raw potency, (1-Propyl-1H-imidazol-2-yl)methanol delivers the optimal balance of membrane permeability and target selectivity. This makes the propyl derivative the superior candidate for downstream lead optimization in both oncology and infectious disease programs.

References

  • Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells.MDPI.
  • Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives.SciELO.
  • Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents.PMC.
  • 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl) Biological Activity.Benchchem.

Sources

Performance Evaluation of (1-Propyl-1H-imidazol-2-yl)methanol in Catalytic Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of modern organic synthesis, the development of efficient and robust catalytic systems is paramount. N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands for transition metal catalysis, owing to their strong σ-donating properties and steric tuneability, which often lead to highly stable and active catalysts.[1] Within this class, imidazolium salts are common precursors for the in situ generation of NHC ligands. This guide provides a comprehensive evaluation of (1-Propyl-1H-imidazol-2-yl)methanol , a representative N-alkyl substituted imidazolium derivative, and its potential performance as an NHC precatalyst in palladium-catalyzed cross-coupling reactions.

While direct, published experimental data for the catalytic performance of (1-Propyl-1H-imidazol-2-yl)methanol is limited, its structural motifs strongly suggest its application as a precursor to a simple, sterically unencumbered N-propyl substituted NHC ligand. This guide will therefore evaluate its expected performance in the context of a well-established and synthetically crucial transformation: the Suzuki-Miyaura cross-coupling reaction. We will benchmark its anticipated efficacy against a range of established alternative catalytic systems, providing a framework for researchers to position this and similar simple NHC precursors within the broader toolkit of cross-coupling methodologies.

The Suzuki-Miyaura Reaction: A Prototypical Application

The palladium-catalyzed Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of complex biaryl structures.[2] The general catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., K2CO3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

The choice of ligand (L) is critical to the efficiency of each step in this cycle. NHC ligands, generated from precursors like (1-Propyl-1H-imidazol-2-yl)methanol, are known to excel in promoting both the oxidative addition and reductive elimination steps.[1]

Comparative Performance Analysis: A Case Study

To provide a tangible comparison, we will consider a model Suzuki-Miyaura reaction: the coupling of 4-bromoanisole with phenylboronic acid. This reaction is well-documented and serves as a reliable benchmark for catalyst performance.

Expected Performance of (1-Propyl-1H-imidazol-2-yl)methanol-Derived NHC Catalyst

Based on the performance of similar simple N-alkyl NHC-palladium systems, a catalyst generated in situ from (1-Propyl-1H-imidazol-2-yl)methanol and a palladium source (e.g., Pd(OAc)₂) is expected to be a competent catalyst for this transformation. The N-propyl group offers a moderate steric profile, which is generally sufficient for promoting the coupling of unactivated aryl bromides.

The "hydroxymethyl" group at the 2-position of the imidazole ring is a key feature. While it can be a precursor to the carbene, the hydroxyl functionality itself can also play a role in catalysis. It may influence the solubility of the catalyst or interact with the metal center or substrates, potentially impacting catalytic activity.[3][4]

Hypothetical Performance Data:

For the purpose of this guide, we will posit a hypothetical but realistic performance for a catalyst system derived from (1-Propyl-1H-imidazol-2-yl)methanol in our model reaction. This is intended to serve as a representative baseline for comparison with established catalysts.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / (1-Propyl-1H-imidazol-2-yl)methanol 4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001~85-95 (Expected)
Performance of Alternative Catalytic Systems

The following table presents a comparison of the hypothetical performance of the (1-Propyl-1H-imidazol-2-yl)methanol-derived catalyst with published data for other established catalyst systems in the same or similar Suzuki-Miyaura coupling reactions.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(biph)Ph₂ 4-BromoacetophenonePhenylboronic acidK₃PO₄Toluene/H₂O100198[5]
Herrmann-Beller Palladacycle 4-BromoanisolePhenylboronic acidK₂CO₃MeOH/H₂ORT577
[Pd(IPr)(DMS)Cl₂] N-(4-bromobenzoyl)-N-methyl-2-(phenyl)acetamidePhenylboronic acidK₂CO₃THF601282
PdCl₂(dppf) 4-BromoanisolePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O85Overnight~75

Analysis of Comparative Data:

  • NHC-Pd Systems (e.g., derived from (1-Propyl-1H-imidazol-2-yl)methanol and IPr): These catalysts are generally highly active and versatile. The expected high yield for the N-propyl derivative in the model reaction is consistent with the known efficacy of NHC-Pd complexes. More sterically hindered NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are often employed for more challenging substrates, such as aryl chlorides.

  • Phosphine Ligands (e.g., P(biph)Ph₂ and dppf): Bulky, electron-rich phosphines are classic ligands for Suzuki-Miyaura couplings and demonstrate excellent performance.[5] They are often the go-to choice for a wide range of substrates. However, they can be sensitive to air and moisture.

  • Palladacycles (e.g., Herrmann-Beller catalyst): These pre-catalysts are often highly stable and can exhibit excellent activity, sometimes even at room temperature. Their performance can be highly dependent on the specific structure of the palladacycle.

The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions (temperature, time), cost, and ease of handling. For many standard Suzuki-Miyaura couplings of aryl bromides, a simple, in situ generated NHC-Pd catalyst from a precursor like (1-Propyl-1H-imidazol-2-yl)methanol is expected to provide a reliable and efficient option.

Experimental Protocols

The following provides a detailed, step-by-step methodology for a generic Suzuki-Miyaura cross-coupling reaction using an in situ generated NHC-palladium catalyst, which would be applicable for a system derived from (1-Propyl-1H-imidazol-2-yl)methanol.

General Procedure for Suzuki-Miyaura Cross-Coupling

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents precatalyst Add Imidazolium Salt ((1-Propyl-1H-imidazol-2-yl)methanol) and Pd Source (e.g., Pd(OAc)₂) reagents->precatalyst solvent Add Degassed Solvent (e.g., Toluene/H₂O) precatalyst->solvent reaction Heat Reaction Mixture under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification end Characterize Product purification->end

Figure 2: Experimental Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • (1-Propyl-1H-imidazol-2-yl)methanol (0.02 mmol, 2 mol%)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add (1-Propyl-1H-imidazol-2-yl)methanol (0.02 mmol) and palladium(II) acetate (0.01 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation by air. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

  • Base: The base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[2] Carbonates like K₂CO₃ are commonly used due to their effectiveness and moderate basicity.

  • Solvent System: A mixture of an organic solvent (like toluene) and water is often employed. Water can aid in dissolving the base and boronic acid, while the organic solvent solubilizes the aryl halide and the palladium complex. Degassing the solvent removes dissolved oxygen.

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide and to compensate for any potential homocoupling of the boronic acid.

Conclusion

(1-Propyl-1H-imidazol-2-yl)methanol represents a readily accessible precursor for a simple N-propyl substituted N-heterocyclic carbene ligand. While specific performance data is not yet prevalent in the literature, based on the well-established principles of NHC-palladium catalysis, it is anticipated to be an effective precatalyst for a range of Suzuki-Miyaura cross-coupling reactions, particularly with aryl bromides. Its performance is expected to be comparable to other simple N-alkyl NHC systems, offering a balance of reactivity and operational simplicity. For more challenging substrates, such as sterically hindered aryl chlorides, more sterically demanding and electron-rich NHC ligands or specialized phosphine-based systems may be required. This guide provides a framework for researchers to consider (1-Propyl-1H-imidazol-2-yl)methanol and its analogues as viable components in the development of efficient catalytic methodologies for carbon-carbon bond formation.

References

Sources

A Comparative Benchmarking Guide to the Synthesis of (1-Propyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted imidazole scaffolds is a cornerstone of innovation. (1-Propyl-1H-imidazol-2-yl)methanol, a key building block for various therapeutic agents and functional materials, is no exception. This in-depth technical guide provides a comprehensive comparison of the prevalent synthetic methodologies for this target molecule. By delving into the causality behind experimental choices and presenting supporting data, this guide aims to empower researchers to select the most appropriate synthetic route for their specific needs, balancing factors of yield, purity, scalability, and safety.

Introduction to the Synthetic Challenge

The synthesis of N-substituted 2-hydroxymethylimidazoles, such as (1-propyl-1H-imidazol-2-yl)methanol, presents a nuanced challenge. The regioselective functionalization of the imidazole ring, particularly at the C2 position, requires careful consideration of the electronic nature of the heterocycle and the choice of reagents. The primary strategies revolve around a two-step sequence involving the introduction of a formyl group at the C2 position, followed by its reduction. A less common, but potentially more atom-economical, approach is the direct hydroxymethylation of the N-substituted imidazole. This guide will dissect and benchmark these methodologies.

Method 1: The Two-Step Formylation-Reduction Pathway

This is the most widely adopted and versatile approach for the synthesis of (1-propyl-1H-imidazol-2-yl)methanol. It involves the initial preparation of the N-substituted imidazole, followed by formylation and subsequent reduction of the resulting aldehyde.

Step 1: Synthesis of 1-Propyl-1H-imidazole

The journey begins with the N-alkylation of imidazole with a suitable propyl halide. This reaction is a standard nucleophilic substitution where the deprotonated imidazole acts as the nucleophile.

Experimental Protocol:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF).

  • Imidazole Addition: Imidazole (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium imidazolide.

  • Alkylation: 1-Bromopropane (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is then heated to reflux and maintained for 12-16 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 1-propyl-1H-imidazole as a colorless oil.

Causality of Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate imidazole without competing in the subsequent alkylation.

  • Anhydrous Conditions: NaH reacts violently with water. The presence of water would also lead to the formation of sodium hydroxide, a weaker base, and reprotonation of the imidazole.

  • Reflux: Heating is necessary to drive the SN2 reaction between the imidazolide anion and the alkyl halide to completion.

Step 2: Formylation of 1-Propyl-1H-imidazole

The introduction of a formyl group at the C2 position is achieved through deprotonation with a strong organolithium base, followed by quenching with an electrophilic formylating agent.

Experimental Protocol:

  • Lithiation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), 1-propyl-1H-imidazole (1.0 equivalent) is dissolved in anhydrous THF and cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium Addition: n-Butyllithium (n-BuLi, 1.1 equivalents, typically as a solution in hexanes) is added dropwise via syringe, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for another hour and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude 1-propyl-1H-imidazole-2-carbaldehyde is then purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • n-Butyllithium: A very strong base is required to deprotonate the C2 position of the imidazole ring, which is the most acidic carbon proton.

  • Low Temperature (-78 °C): n-BuLi is highly reactive and can undergo side reactions at higher temperatures. The low temperature also prevents the decomposition of the lithiated intermediate.[1][2]

  • Anhydrous DMF: DMF serves as the formylating agent. It must be anhydrous to prevent quenching the highly reactive organolithium intermediate.

Step 3: Reduction of 1-Propyl-1H-imidazole-2-carbaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. This can be achieved with various reducing agents, with sodium borohydride being a milder and safer option compared to lithium aluminum hydride.

Experimental Protocol:

  • Reaction Setup: 1-Propyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) is dissolved in methanol in a round-bottom flask.

  • Sodium Borohydride Addition: The solution is cooled to 0 °C in an ice bath, and sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours, and its progress is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield (1-propyl-1H-imidazol-2-yl)methanol, which can be further purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Sodium Borohydride: A mild and selective reducing agent that readily reduces aldehydes to primary alcohols in the presence of the imidazole ring. It is safer and easier to handle than more powerful reducing agents like LiAlH₄.[3]

  • Methanol as Solvent: A protic solvent that is compatible with NaBH₄ and helps in the protonation of the intermediate alkoxide to form the final alcohol product.

Method 2: Direct Hydroxymethylation

A more direct, though less commonly reported, approach is the direct hydroxymethylation of 1-propyl-1H-imidazole using formaldehyde. This method, in theory, offers a more atom-economical route by avoiding the separate formylation and reduction steps.

Experimental Protocol (General Procedure):

  • Reaction Setup: 1-Propyl-1H-imidazole (1.0 equivalent) is dissolved in a suitable solvent, such as water or a mixture of water and an organic solvent.

  • Formaldehyde Addition: An aqueous solution of formaldehyde (e.g., 37% formalin, 1.5-2.0 equivalents) is added to the imidazole solution.

  • Reaction Conditions: The reaction mixture is heated, typically between 80-100 °C, for several hours. The reaction is monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Causality of Experimental Choices:

  • Formaldehyde: A highly reactive electrophile that can directly attack the electron-rich imidazole ring.

  • Heating: The reaction often requires elevated temperatures to proceed at a reasonable rate.

Comparative Data Summary

ParameterMethod 1: Two-Step (Formylation-Reduction)Method 2: Direct Hydroxymethylation
Starting Materials Imidazole, 1-Bromopropane, n-BuLi, DMF, NaBH₄1-Propyl-1H-imidazole, Formaldehyde
Overall Yield Generally Good to Excellent (typically 60-80% over 3 steps)Variable, often lower and with potential for side products
Purity High purity achievable with standard purification techniquesMay require more rigorous purification to remove byproducts
Scalability Well-established and scalableLess documented for large-scale synthesis
Reagent Safety Requires handling of pyrophoric n-BuLi and moisture-sensitive reagents[1][2][4][5]Uses toxic and carcinogenic formaldehyde
Reaction Conditions Requires strictly anhydrous conditions and low temperatures (-78 °C)Typically requires heating
Atom Economy Lower due to the multi-step natureHigher in principle

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_0 Method 1: Two-Step Pathway cluster_1 Method 2: Direct Pathway Imidazole Imidazole Propylimidazole 1-Propyl-1H-imidazole Imidazole->Propylimidazole 1. N-Alkylation (NaH, 1-Bromopropane) Propylimidazole_Aldehyde 1-Propyl-1H-imidazole-2-carbaldehyde Propylimidazole->Propylimidazole_Aldehyde 2. Formylation (n-BuLi, DMF, -78°C) Target_Methanol_1 (1-Propyl-1H-imidazol-2-yl)methanol Propylimidazole_Aldehyde->Target_Methanol_1 3. Reduction (NaBH4, MeOH) Propylimidazole_2 1-Propyl-1H-imidazole Target_Methanol_2 (1-Propyl-1H-imidazol-2-yl)methanol Propylimidazole_2->Target_Methanol_2 Direct Hydroxymethylation (Formaldehyde, Heat)

Caption: Comparative workflow of the two primary synthetic routes.

Conclusion and Recommendations

The choice between the two-step formylation-reduction pathway and direct hydroxymethylation for the synthesis of (1-propyl-1H-imidazol-2-yl)methanol is a trade-off between established reliability and potential efficiency.

The two-step method is the recommended and more robust approach for most laboratory and pilot-scale syntheses. Its key advantages are:

  • High and reproducible yields: The individual steps are well-understood and generally proceed with good to excellent conversions.

  • High purity of the final product: The isolation and purification of the intermediate aldehyde allow for a cleaner final product.

  • Versatility: This method is readily adaptable to a wide range of N-substituted imidazoles.

The primary drawback of this method is the requirement for handling hazardous reagents like n-butyllithium, which necessitates stringent safety protocols and expertise in handling air- and moisture-sensitive compounds.[1][2]

Direct hydroxymethylation, while attractive for its atom economy, presents significant challenges:

  • Lower and more variable yields: The reaction can be less selective, leading to the formation of byproducts.

  • Purification difficulties: Separating the desired product from unreacted starting material and byproducts can be challenging.

  • Limited documentation: Detailed and optimized protocols for this specific substrate are less common in the literature.

Therefore, the direct hydroxymethylation method may be suitable for initial exploratory studies or when the use of organolithium reagents is strictly prohibited. However, for reliable and scalable production of (1-propyl-1H-imidazol-2-yl)methanol, the two-step formylation-reduction pathway remains the superior choice. Researchers should always consult the relevant Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any experimental work.[4][5]

References

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Gelest, Inc. (2015, July 23). LITHIUM ALUMINUM HYDRIDE, pellets - Safety Data Sheet. Retrieved from [Link]

  • Institute of Metallophysics. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-propyl-1H-imidazole. Retrieved from [Link]

  • Patterson, D. (n.d.). Formylation - Common Conditions. The PDR. Retrieved from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing imidazole and 1,2,4-triazole derivatives.
  • National Center for Biotechnology Information. (2025, September 16). An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-propyl- (CAS 35203-44-2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Methylimidazole-N-oxide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one. Retrieved from [Link]

  • SpringerLink. (2023, April 15). A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2026, January 26). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 6). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Retrieved from [Link]

  • Journal of Medical, Chemical and Biomedical Engineering. (2025, February 17). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Retrieved from [Link]

  • Arkivoc. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of 1 with sodium borohydride to 2. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, February 11). Mild and convenient N-formylation protocol in water-containing solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing high-purity N-alkyl imidazole.
  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-alkylimidazole.
  • Chemistry of Heterocyclic Compounds. (n.d.). Alkenylimidazoles: methods of synthesis and chemical properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Retrieved from [Link]

Sources

The Versatility of Substituted Imidazoles: A Comparative Guide to Their Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and a versatile component in materials science and catalysis.[1][2] Its unique electronic properties, including the ability to act as a proton donor and acceptor, and its capacity for hydrogen bonding and metal coordination, have made its substituted derivatives a cornerstone of modern drug discovery and a focus of innovative catalytic design.[2][3] This guide provides a comparative analysis of the applications of substituted imidazoles in key scientific domains, supported by experimental data and detailed protocols to inform and empower researchers in their endeavors.

Medicinal Chemistry: A Battleground of Biological Activity

Substituted imidazoles have been extensively explored for their therapeutic potential, demonstrating a broad spectrum of pharmacological activities.[4] This section compares their performance in three major therapeutic areas: antifungal, anti-inflammatory, and anticancer applications.

Antifungal Activity: A Tale of Two Azoles

Substituted imidazoles, along with their triazole counterparts, form the backbone of azole antifungal therapy. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3]

A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylation, a model for cytochrome P-450 activity, revealed key differences in their inhibitory profiles.

Table 1: Comparative Inhibitory Activity of Azole Antifungals on Mouse Hepatic Microsomal Cytochromes P-450 [5]

CompoundAzole TypeTarget Enzyme/ReactionIC50 (µM)
KetoconazoleImidazoleTestosterone 6β-hydroxylation0.08
Other hydroxylations13 to >100
MiconazoleImidazoleVarious hydroxylations0.15 to 10
TioconazoleImidazoleVarious hydroxylations0.18 to 3.3
Compound 1Imidazole16β-hydroxylation-
Compound 2Triazole16β-hydroxylationMore potent than Compound 1

IC50: The half-maximal inhibitory concentration.

The data indicates that ketoconazole is a potent and selective inhibitor of testosterone 6β-hydroxylation, while miconazole and tioconazole exhibit broader, less selective inhibition.[5] Notably, the triazole analogue (Compound 2) was a significantly more potent inhibitor of 16β-hydroxylation than its imidazole counterpart (Compound 1), highlighting how the nature of the azole ring can fine-tune biological activity.[5]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a substituted imidazole against a fungal strain.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.

    • Harvest the fungal spores or conidia and suspend them in sterile saline containing a small amount of a wetting agent (e.g., Tween 80).

    • Adjust the suspension to a specific concentration (e.g., 10^4 to 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the substituted imidazole in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • Visually or spectrophotometrically determine the lowest concentration of the substituted imidazole that completely inhibits the visible growth of the fungus. This concentration is the MIC.

Antifungal_Mechanism Imidazole Substituted Imidazole P450 Fungal Cytochrome P450 (Lanosterol 14α-demethylase) Imidazole->P450 Inhibition Ergosterol Ergosterol P450->Ergosterol Synthesis Blocked Lanosterol Lanosterol Lanosterol->P450 Membrane Fungal Cell Membrane (Disrupted) Anti_Inflammatory_Workflow A Animal Acclimatization B Administer Test Compound/ Standard/Vehicle A->B C Induce Inflammation (Carrageenan Injection) B->C D Measure Paw Volume (Plethysmometer) C->D E Calculate % Inhibition D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: A Multifaceted Approach

The structural versatility of substituted imidazoles has made them attractive candidates for the development of novel anticancer agents. They have been shown to target various pathways involved in cancer progression. [6][7] While a single study with a comprehensive head-to-head comparison of a substituted imidazole against a wide range of other anticancer drug classes is not readily available in the reviewed literature, we can compile and compare IC50 values from different studies to provide a comparative perspective.

Table 3: Comparative in vitro Anticancer Activity of Substituted Imidazoles and Other Anticancer Agents

Compound/DrugCompound ClassCancer Cell LineIC50 (µM)Reference
Substituted Imidazoles
Compound 23Imidazole derivativeMCF-7 (Breast)7.9[8]
Compound 24Imidazole-pyridine hybridHeP2 (Cervical)7.96[8]
HCT-116 (Colon)12.51[8]
Compound 6Imidazole hybridA549 (Lung)0.04[8]
MCF7 (Breast)0.013[8]
Platinum-Based Drug
CisplatinPlatinum complexJurkat (Leukemia)-[9]
MCF7 (Breast)9.75[8]
Taxane
PaclitaxelTaxaneHepG2 (Liver)-
MDA-MB-231 (Breast)-
Doxorubicin AnthracyclineHeP2 (Cervical)-[8]

IC50: The half-maximal inhibitory concentration.

The data illustrates that certain substituted imidazoles exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range, comparable to or, in some cases, more potent than established drugs like cisplatin. [8][9]For instance, compound 6 demonstrated exceptional potency against MCF7 breast cancer cells. [8]Furthermore, a novel imidazole platinum(II) complex conjugated with a dendrimer showed significantly enhanced cytotoxicity against breast cancer cells compared to cisplatin. [10] Experimental Protocol: MTT Assay for Cytotoxicity [2] This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and proliferation, to determine the cytotoxic potential of a compound.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the substituted imidazole compound and a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • After incubation, replace the medium with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) and incubate for another 4 hours.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Catalysis and Materials Science: Engineering Functionality

Beyond their biological applications, substituted imidazoles are pivotal in catalysis and the development of advanced materials.

N-Heterocyclic Carbenes (NHCs) in Catalysis

N-Heterocyclic carbenes (NHCs), which are readily synthesized from imidazolium salts, have emerged as powerful ligands in homogeneous catalysis, often outperforming traditional phosphine ligands. [5][11] Table 4: Qualitative Comparison of NHC and Phosphine Ligands in Catalysis

FeatureN-Heterocyclic Carbene (NHC) LigandsPhosphine Ligands
σ-Donating Ability Stronger σ-donorsGenerally weaker σ-donors
Metal-Ligand Bond Strength Stronger, more stable bondWeaker, more labile bond
Thermal Stability HighProne to degradation at higher temperatures
Oxidative Stability Stable in air (as salts)Susceptible to oxidation
Synthetic Accessibility Readily synthesized and functionalizedSynthesis can be more complex

The strong σ-donating ability of NHCs leads to a more stable metal-ligand bond, which can enhance the stability and activity of the catalyst. [12]For example, replacing a phosphine ligand with an NHC in Grubb's catalyst for olefin metathesis increased the turnover frequency by three orders of magnitude. [11]

Imidazole-Functionalized Metal-Organic Frameworks (MOFs)

The incorporation of imidazole functionalities into metal-organic frameworks (MOFs) has led to the development of highly efficient heterogeneous catalysts. For instance, an imidazole-grafted MOF, MIL-101(Cr), has shown enhanced CO2 capture and catalytic activity for the conversion of CO2 into cyclic carbonates. [13]Similarly, a copper-based MOF with an imidazole-dicarboxylate linker has proven to be a robust and effective catalyst for the oxidative amidation of carboxylic acids. [14] Experimental Workflow: Evaluating Catalyst Performance

A standardized workflow is crucial for the fair and reproducible comparison of different catalysts.

Catalyst_Evaluation A Catalyst Synthesis and Characterization B Reaction Setup (Substrates, Solvent, Temperature) A->B C Catalyst Loading B->C D Reaction Monitoring (e.g., GC, HPLC) C->D E Data Analysis (Yield, Selectivity, TON, TOF) D->E F Catalyst Recovery and Reusability Test E->F

Caption: A general workflow for evaluating and comparing catalyst performance.

Synthesis of Substituted Imidazoles: The Debus-Radziszewski Reaction

A classic and versatile method for synthesizing tri- and tetrasubstituted imidazoles is the Debus-Radziszewski synthesis. [1][9]This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles [11]

  • Reaction Setup:

    • In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and a catalytic amount of copper(I) iodide (15 mol%) in butanol (7 mL).

  • Reflux:

    • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • Isolation and Purification:

    • Filter the precipitated solid product and recrystallize it from ethanol to obtain the pure trisubstituted imidazole.

Conclusion

Substituted imidazoles represent a remarkably versatile class of compounds with profound impacts across multiple scientific disciplines. In medicinal chemistry, they are at the forefront of developing new antifungal, anti-inflammatory, and anticancer agents, often exhibiting superior efficacy and safety profiles compared to existing therapies. In catalysis, their role as precursors to N-heterocyclic carbenes has revolutionized the field of homogeneous catalysis, while their incorporation into MOFs is paving the way for novel heterogeneous catalysts with exceptional performance. The continued exploration of the structure-activity relationships and the development of novel synthetic methodologies will undoubtedly unlock further applications of this privileged heterocyclic scaffold, addressing pressing challenges in human health and chemical synthesis.

References

  • A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Imidazoles as potential anticancer agents. (2017). PMC. Retrieved February 27, 2026, from [Link]

  • N-Heterocyclic Carbenes (NHCs). (n.d.). Retrieved February 27, 2026, from [Link]

  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (2019). PMC. Retrieved February 27, 2026, from [Link]

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. (2011). PMC. Retrieved February 27, 2026, from [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). PMC. Retrieved February 27, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Comparison of anticancer activity (IC50 values) between active compounds and PTX. (PTX. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024). YouTube. Retrieved February 27, 2026, from [Link]

  • Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. (2021). PMC. Retrieved February 27, 2026, from [Link]

  • A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. (2018). Science Publishing Group. Retrieved February 27, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PMC. Retrieved February 27, 2026, from [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024). ACS Publications. Retrieved February 27, 2026, from [Link]

  • design and synthesis of new substituted imidazole's and pyrazoles with anti-inflammatory activities. (2024). ResearchGate. Retrieved February 27, 2026, from [Link]

  • The significance of metal coordination in imidazole‐functionalized metal organic frameworks for carbon dioxide utilization. (n.d.). ePrints Soton. Retrieved February 27, 2026, from [Link]

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (2023). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PMC. Retrieved February 27, 2026, from [Link]

  • Metal-Organic Framework Based on Copper and Carboxylate-Imidazole as Robust and Effective Catalyst in the Oxidative Amidation of Carboxylic Acids and Formamides. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. (2025). ijprajournal. Retrieved February 27, 2026, from [Link]

  • Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides. (2017). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). MDPI. Retrieved February 27, 2026, from [Link]

  • In vitro anticancer activity of imidazole derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Imidazoles as potential anticancer agents: An update on recent studies. (2021). TU/e. Retrieved February 27, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Propyl-1H-imidazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Propyl-1H-imidazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.